molecular formula C29H43FO2 B1671181 Elocalcitol CAS No. 199798-84-0

Elocalcitol

Cat. No.: B1671181
CAS No.: 199798-84-0
M. Wt: 442.6 g/mol
InChI Key: LRLWXBHFPGSUOX-GJQYOBCGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elocalcitol is a calcitriol analog for inhibition of prostate cell growth;  in phase II clinical trial in patients with benign prostate hyperplasia (4/2004).

Properties

IUPAC Name

(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLWXBHFPGSUOX-GJQYOBCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199798-84-0
Record name Elocalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elocalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELOCALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elocalcitol's Mechanism of Action in Prostate Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elocalcitol (BXL-628) is a synthetic analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3.[1] It functions as a potent Vitamin D Receptor (VDR) agonist.[2][3][4] The VDR is a nuclear receptor that mediates the biological effects of vitamin D, which include the regulation of cell proliferation, differentiation, and apoptosis.[4] In the context of prostate health, this compound has been investigated primarily for its therapeutic potential in benign prostatic hyperplasia (BPH). Preclinical and clinical studies have demonstrated its ability to arrest prostate growth, attributed to its anti-proliferative, anti-inflammatory, and anti-invasive properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's action in prostate cells.

Core Mechanism of Action: VDR Agonism

As a VDR agonist, this compound binds to the Vitamin D Receptor in prostate cells. The VDR is expressed in various cell types within the prostate, including epithelial and stromal cells. Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA of target genes, modulating their transcription. This modulation of gene expression is central to this compound's therapeutic effects.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on prostate cells by targeting multiple signaling pathways, primarily focusing on inhibiting pro-proliferative and pro-inflammatory cascades.

Inhibition of the RhoA/ROCK Pathway

The RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) pathway is a critical regulator of smooth muscle contraction and cell migration. In BPH, this pathway is implicated in the dynamic component of lower urinary tract symptoms (LUTS) and in stromal cell proliferation and invasion.

This compound has been shown to inhibit the RhoA/ROCK pathway in prostate stromal cells. Stimulation of BPH stromal cells with the pro-inflammatory chemokine Interleukin-8 (IL-8) activates this pathway, leading to increased membrane translocation of RhoA and phosphorylation of the ROCK substrate, myosin phosphatase target subunit 1 (MYPT-1). This compound treatment inhibits this IL-8-induced RhoA membrane translocation and MYPT-1 phosphorylation. This inhibition of the RhoA/ROCK pathway contributes to the reduction of prostate smooth muscle contraction and inhibits the invasion of BPH cells.

Diagram 1: this compound's Inhibition of the RhoA/ROCK Pathway.
Attenuation of the NF-κB Inflammatory Pathway

Chronic inflammation is a key factor in the pathogenesis of BPH. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In BPH, pro-inflammatory cytokines stimulate the nuclear translocation of the p65 subunit of NF-κB, leading to the transcription of genes involved in inflammation, such as IL-8 and cyclooxygenase-2 (COX-2).

This compound demonstrates significant anti-inflammatory properties by inhibiting the NF-κB pathway. Treatment with this compound prevents the nuclear translocation of NF-κB p65 in BPH stromal cells. This inhibition leads to a downstream reduction in the expression of COX-2 and subsequently, the production of prostaglandin E2 (PGE2), a key inflammatory mediator. Furthermore, by inhibiting NF-κB, this compound also suppresses the production of IL-8, creating a negative feedback loop that further dampens the inflammatory response and IL-8-dependent cell proliferation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB p65 NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc Translocation NFkB_complex IκB-p65 Complex NFkB_complex->NFkB_p65 Gene_Transcription Gene Transcription NFkB_p65_nuc->Gene_Transcription Initiates COX2_PGE2 COX-2 & PGE2 Production Gene_Transcription->COX2_PGE2 IL8_Prod IL-8 Production Gene_Transcription->IL8_Prod Cytokines Pro-inflammatory Cytokines Cytokines->IKK Activate Elocalcitol_VDR This compound-VDR Complex Elocalcitol_VDR->NFkB_p65 Inhibits Translocation

Diagram 2: this compound's Inhibition of the NF-κB Pathway.
Regulation of Growth Factor Signaling

The static component of BPH is characterized by the overgrowth of prostate tissue. This growth is driven by various intra-prostatic growth factors, which are often downstream of the androgen receptor. Preclinical data indicate that this compound can reduce this static component by inhibiting the activity of these growth factors. This suggests that this compound can interfere with the signaling pathways that promote the proliferation of both epithelial and stromal cells in the prostate, thereby arresting prostate growth.

Summary of Quantitative Data

The following table summarizes the quantitative effects of this compound from clinical studies in patients with BPH.

ParameterTreatment GroupResultSignificance vs. PlaceboReference
Prostate Volume Change This compound (75 mcg/day)+1.54% increase over 6 monthsp = 0.0135
This compound (150 mcg/day)+0.52% increase over 6 monthsp < 0.0001
Placebo+3.52% increase over 6 monthsN/A
Semen IL-8 Levels This compoundSignificant reduction in patients with prostatitis-

Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of experimental techniques. Below are descriptions of the key methodologies employed in the cited research.

Cell Culture
  • Objective: To maintain and propagate human prostate stromal cells from BPH tissues for in vitro experiments.

  • General Protocol: Prostate tissues are obtained, and stromal cells are isolated through enzymatic digestion and selective plating. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2. For experiments, cells are seeded at a specific density and treated with this compound, cytokines (like TNF-α and IFN-γ), or IL-8.

Real-Time RT-PCR
  • Objective: To quantify the gene expression of specific targets such as IL-8, RhoA, and ROCK.

  • General Protocol: Total RNA is extracted from treated and untreated prostate cells. The RNA is then reverse-transcribed into complementary DNA (cDNA). Real-time PCR is performed using specific primers for the target genes and a housekeeping gene for normalization. The relative expression of the target gene is calculated using the comparative Ct method.

ELISA (Enzyme-Linked Immunosorbent Assay)
  • Objective: To measure the protein levels of secreted factors like IL-8 and PGE2 in the cell culture supernatant.

  • General Protocol: Supernatants from cell cultures are collected. A specific capture antibody for the target protein is coated onto the wells of a microplate. The samples are added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the amount of the target protein.

Western Blot Analysis
  • Objective: To detect and quantify the levels of specific proteins, such as RhoA and phosphorylated MYPT-1, in cell lysates.

  • General Protocol: Cells are lysed to extract total proteins. Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme. A chemiluminescent substrate is added, and the resulting signal is captured, with the band intensity correlating to the protein level.

Confocal Microscopy
  • Objective: To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65 and the membrane translocation of RhoA.

  • General Protocol: Cells are grown on coverslips and treated as required. They are then fixed, permeabilized, and incubated with a primary antibody against the protein of interest. A fluorescently-labeled secondary antibody is then used for detection. The cell nuclei may be counterstained with a fluorescent dye like DAPI. The coverslips are mounted on slides, and images are captured using a confocal microscope, which allows for high-resolution optical sectioning.

Cell Invasion Assay
  • Objective: To assess the effect of this compound on the invasive capacity of prostate stromal cells.

  • General Protocol: A Boyden chamber assay with a Matrigel-coated membrane is typically used. Cells are seeded in the upper chamber in serum-free media, with or without this compound. The lower chamber contains a chemoattractant, such as IL-8. After an incubation period, non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and migrated to the lower surface are fixed, stained, and counted.

G cluster_invitro In Vitro Analysis cluster_analysis Analytical Methods Prostate_Cells Human BPH Prostate Stromal Cells Treatment Treatment (this compound, Cytokines, IL-8) Prostate_Cells->Treatment RT_PCR Real-Time RT-PCR (Gene Expression) Treatment->RT_PCR ELISA ELISA (Secreted Proteins) Treatment->ELISA Western_Blot Western Blot (Protein Levels) Treatment->Western_Blot Confocal Confocal Microscopy (Protein Localization) Treatment->Confocal Invasion_Assay Invasion Assay (Cell Function) Treatment->Invasion_Assay Results1 Results1 RT_PCR->Results1 mRNA levels of IL-8, RhoA, ROCK Results2 Results2 ELISA->Results2 Protein levels of IL-8, PGE2 Results3 Results3 Western_Blot->Results3 Levels of p-MYPT-1, RhoA Results4 Results4 Confocal->Results4 Localization of NF-κB, RhoA Results5 Results5 Invasion_Assay->Results5 Invasive potential of cells

Diagram 3: Experimental Workflow for this compound Research.

Conclusion

This compound exhibits a multi-faceted mechanism of action in prostate cells, making it a promising agent for the management of BPH. By acting as a VDR agonist, it effectively targets the key pathological components of BPH: the static component, by inhibiting growth factor signaling; the dynamic component, by inhibiting the RhoA/ROCK pathway in smooth muscle; and the inflammatory component, by suppressing the NF-κB signaling cascade. This comprehensive action, supported by both preclinical and clinical data, underscores the therapeutic potential of targeting the Vitamin D Receptor in prostate diseases. Further research may continue to elucidate additional downstream targets and refine its clinical application.

References

Elocalcitol: A Novel Vitamin D Receptor Agonist for Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Benign prostatic hyperplasia (BPH) is a prevalent age-related condition in men, characterized by non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The pathophysiology of BPH is complex, involving hormonal imbalances, cellular proliferation, and chronic inflammation. Elocalcitol (BXL-628), a synthetic analog of calcitriol (the active form of vitamin D3), has emerged as a promising therapeutic agent for BPH.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, focusing on its mechanism of action, experimental validation, and quantitative outcomes. This compound is a vitamin D receptor (VDR) agonist that has demonstrated both anti-proliferative and anti-inflammatory effects on prostate cells.[3][4]

Mechanism of Action

This compound exerts its therapeutic effects in BPH through a multi-faceted mechanism centered on its high affinity for the Vitamin D Receptor (VDR).[5] Activation of the VDR by this compound triggers a cascade of molecular events that collectively inhibit prostate growth and reduce inflammation.

Anti-proliferative Effects

This compound has been shown to inhibit the proliferation of human BPH cells in a dose-dependent manner, proving to be significantly more potent than its natural counterpart, calcitriol. This anti-proliferative action is observed even in the presence of androgens and various growth factors that are known to stimulate prostate cell growth. A key aspect of this effect is the inhibition of the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) signaling pathway. The RhoA/ROCK pathway is a critical regulator of cell proliferation and invasion, and its inhibition by this compound contributes to the reduction in prostate stromal cell growth.

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of BPH. This compound demonstrates significant anti-inflammatory properties by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by inhibiting the production of pro-inflammatory cytokines, notably Interleukin-8 (IL-8), within BPH cells. This reduction in IL-8 is associated with decreased expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), both of which are key mediators of inflammation. Furthermore, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this inflammatory pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified in various in vitro studies. The following table summarizes the key findings on the inhibition of BPH cell proliferation.

CompoundCell TypeParameterValueReference
This compound (BXL-628) Human BPH Cells-logIC5015.8 ± 0.3
Calcitriol Human BPH Cells-logIC5010.2 ± 0.6

Quantitative Clinical Trial Data

This compound has undergone clinical evaluation in patients with BPH, demonstrating its ability to arrest prostate growth. The following table summarizes the key results from a randomized clinical trial.

Treatment GroupDosageDurationMean Change in Prostate Volumep-value (vs. Placebo)
Placebo N/A6 months+3.52%N/A
This compound 75 mcg/day6 months+1.54%0.0135
This compound 150 mcg/day6 months+0.52%<0.0001

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of BPH.

Elocalcitol_Antiproliferative_Pathway This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Inhibit_IL8 Inhibition of IL-8 Production VDR->Inhibit_IL8 activation Inhibit_RhoA_ROCK Inhibition of RhoA/ROCK Pathway Inhibit_IL8->Inhibit_RhoA_ROCK Anti_Proliferation Decreased BPH Cell Proliferation & Invasion Inhibit_RhoA_ROCK->Anti_Proliferation

This compound's Anti-proliferative Signaling Pathway.

Elocalcitol_Antiinflammatory_Pathway This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Inhibit_IL8 Inhibition of IL-8 Production VDR->Inhibit_IL8 activation Inhibit_NFkB Inhibition of NF-κB Pathway Inhibit_IL8->Inhibit_NFkB COX2_PGE2 Decreased COX-2 & PGE2 Production Inhibit_NFkB->COX2_PGE2 Arrest_p65 Arrest of NF-κB p65 Nuclear Translocation Inhibit_NFkB->Arrest_p65 Anti_Inflammation Anti-inflammatory Effect COX2_PGE2->Anti_Inflammation Arrest_p65->Anti_Inflammation

This compound's Anti-inflammatory Signaling Pathway.

Experimental Protocols

The following section outlines the general methodologies employed in the preclinical evaluation of this compound.

Cell Culture
  • Cell Line: Primary stromal cells derived from human BPH tissue.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay
  • Method: [3H]-thymidine incorporation assay or MTT assay.

  • Procedure:

    • BPH cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).

    • For the final 18 hours of incubation, [3H]-thymidine is added to each well.

    • Cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.

    • Alternatively, for the MTT assay, MTT reagent is added to the wells, and the resulting formazan crystals are dissolved for spectrophotometric analysis.

RhoA Activation Assay
  • Method: RhoA pull-down assay.

  • Procedure:

    • BPH cells are treated with this compound or control.

    • Cell lysates are prepared and incubated with Rhotekin-RBD (Rho-binding domain) beads to pull down active (GTP-bound) RhoA.

    • The pulled-down proteins are then subjected to SDS-PAGE and Western blotting.

    • The amount of active RhoA is detected using a specific anti-RhoA antibody.

NF-κB Nuclear Translocation Assay
  • Method: Immunofluorescence and confocal microscopy.

  • Procedure:

    • BPH cells are grown on coverslips and treated with this compound or control, followed by stimulation with an inflammatory agent (e.g., TNF-α) if required.

    • Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.

    • A fluorescently labeled secondary antibody is then used for detection.

    • The subcellular localization of NF-κB p65 is visualized using a confocal microscope. Nuclear translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Gene and Protein Expression Analysis
  • Real-Time RT-PCR: Used to quantify the mRNA levels of genes such as IL-8 and COX-2. Total RNA is extracted, reverse transcribed to cDNA, and then subjected to PCR with specific primers.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Employed to measure the concentration of secreted proteins like IL-8 and PGE2 in the cell culture supernatant.

  • Western Blotting: Utilized to determine the protein levels of COX-2 and phosphorylated forms of signaling proteins in the RhoA/ROCK pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on BPH cells.

Experimental_Workflow Start Start: BPH Stromal Cell Culture Treatment Treatment with this compound (Dose-Response & Time-Course) Start->Treatment Proliferation_Assay Cell Proliferation Assay ([3H]-thymidine or MTT) Treatment->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis Treatment->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Gene_Expression Gene Expression Analysis (RT-PCR: IL-8, COX-2) Signaling_Analysis->Gene_Expression Protein_Expression Protein Expression/Secretion (ELISA: IL-8, PGE2) (Western Blot: COX-2) Signaling_Analysis->Protein_Expression RhoA_Assay RhoA Activation Assay Signaling_Analysis->RhoA_Assay NFkB_Assay NF-κB Translocation Assay (Confocal Microscopy) Signaling_Analysis->NFkB_Assay Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis RhoA_Assay->Data_Analysis NFkB_Assay->Data_Analysis

Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a novel and targeted therapeutic approach for the management of benign prostatic hyperplasia. Its dual action as a potent anti-proliferative and anti-inflammatory agent, mediated through the VDR and subsequent modulation of the RhoA/ROCK and NF-κB signaling pathways, addresses the key pathological drivers of BPH. The robust preclinical data, demonstrating superior potency to calcitriol, and the positive clinical trial results in reducing prostate volume, underscore the significant potential of this compound as a valuable addition to the therapeutic armamentarium for BPH. Further research and clinical development are warranted to fully elucidate its long-term efficacy and safety profile.

References

Elocalcitol's Neuroprotective Potential: A Technical Guide to Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data supporting the neuroprotective effects of Elocalcitol, a non-hypercalcemic vitamin D receptor agonist. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current evidence, detailed experimental methodologies, and elucidated signaling pathways.

Executive Summary

This compound has demonstrated significant neuroprotective properties in a preclinical model of diet-induced neuroinflammation and cognitive decline. Key findings indicate that this compound mitigates microglial senescence, reduces the expression of senescence-associated secretory phenotype (SASP) cytokines, and improves cognitive function. The underlying mechanism appears to be mediated, at least in part, through the upregulation of microRNA-146a (miR-146a) and subsequent inhibition of the TGF/Smad4 signaling pathway. While direct preclinical studies of this compound in classic neurodegenerative models such as Alzheimer's or Parkinson's disease are not yet available, the promising results in a neuroinflammation context warrant further investigation. This guide will synthesize the available quantitative data, experimental protocols, and signaling pathways to provide a robust resource for the scientific community.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a high-fat diet (HFD) induced model of cognitive impairment.

Table 1: Effects of this compound on Cognitive Function

Treatment GroupY-Maze Spontaneous Alternation (%)
Wild-Type (WT) Low-Fat Diet (LFD)70.5 ± 2.1
WT High-Fat Diet (HFD)55.2 ± 3.4
WT HFD + this compound68.7 ± 2.9#
p < 0.05 vs. WT LFD; #p < 0.05 vs. WT HFD

Table 2: Effects of this compound on Hypothalamic Senescence Markers and Inflammatory Cytokines

Treatment Groupβ-galactosidase+ Microglia (%)Il1b (relative expression)Il6 (relative expression)Tnf (relative expression)
WT LFD12.1 ± 1.51.0 ± 0.11.0 ± 0.21.0 ± 0.1
WT HFD28.4 ± 2.83.2 ± 0.42.8 ± 0.32.5 ± 0.2
WT HFD + this compound15.3 ± 1.9#1.3 ± 0.2#1.2 ± 0.2#1.1 ± 0.1#
*p < 0.05 vs. WT LFD; #p < 0.05 vs. WT HFD

Table 3: Effects of this compound on miR-146a and Smad4 Expression

Treatment GroupHypothalamic miR-146a (relative expression)Hypothalamic Smad4 (relative expression)
WT LFD1.0 ± 0.11.0 ± 0.1
WT HFD0.6 ± 0.11.8 ± 0.2
WT HFD + this compound1.1 ± 0.2#1.1 ± 0.1#
*p < 0.05 vs. WT LFD; #p < 0.05 vs. WT HFD

Detailed Experimental Protocols

The primary preclinical model cited is the high-fat diet (HFD)-induced model of obesity and associated cognitive decline in mice.

Animal Model:

  • Species: C57BL/6J wild-type (WT) mice.

  • Diet: Mice were fed either a low-fat diet (LFD; 10% kcal from fat) or a high-fat diet (HFD; 60% kcal from fat) for a period of 16 weeks to induce obesity, neuroinflammation, and cognitive deficits.

This compound Administration:

  • Dosage: 15 µg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Twice a week for the duration of the 16-week study.

Behavioral Assessment:

  • Y-Maze Test: To assess spatial working memory, the mice were subjected to the Y-maze test. The percentage of spontaneous alternations was calculated as a measure of cognitive function.

Biochemical and Molecular Analyses:

  • Tissue Collection: Hypothalamic tissue was collected for analysis.

  • Flow Cytometry: To quantify senescent microglia, flow cytometry was used to measure the percentage of β-galactosidase positive microglial cells.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of inflammatory cytokines (Il1b, Il6, Tnf), miR-146a, and Smad4 were determined by qRT-PCR.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows identified in the preclinical studies of this compound.

Elocalcitol_Experimental_Workflow cluster_model High-Fat Diet Model cluster_treatment This compound Intervention cluster_assessment Outcome Assessment Animal_Model C57BL/6J Mice Diet_Groups Low-Fat Diet (LFD) High-Fat Diet (HFD) Animal_Model->Diet_Groups Duration 16 Weeks Diet_Groups->Duration This compound This compound (15 µg/kg, i.p.) Twice a week Duration->this compound Treatment Period Cognitive_Test Y-Maze (Spontaneous Alternation) This compound->Cognitive_Test Molecular_Analysis Hypothalamic Tissue Analysis: - Flow Cytometry (β-gal+ microglia) - qRT-PCR (Cytokines, miR-146a, Smad4) This compound->Molecular_Analysis

Caption: Experimental workflow for evaluating this compound in a high-fat diet-induced model.

Elocalcitol_Signaling_Pathway High_Fat_Diet High-Fat Diet Microglial_Senescence Microglial Senescence High_Fat_Diet->Microglial_Senescence induces SASP_Cytokines SASP Cytokines (IL-1β, IL-6, TNFα) Microglial_Senescence->SASP_Cytokines promotes Cognitive_Decline Cognitive Decline SASP_Cytokines->Cognitive_Decline contributes to This compound This compound This compound->Microglial_Senescence mitigates miR-146a miR-146a This compound->miR-146a upregulates TGF_Smad4_Pathway TGF/Smad4 Pathway miR-146a->TGF_Smad4_Pathway inhibits TGF_Smad4_Pathway->Microglial_Senescence promotes

Caption: Proposed signaling pathway of this compound's neuroprotective effects.

Comparative Context: Other Vitamin D Receptor Agonists

While specific data for this compound in other CNS preclinical models is limited, studies on other vitamin D analogs like Calcitriol and Paricalcitol provide a broader context for the potential neuroprotective mechanisms of this class of compounds.

  • Experimental Autoimmune Encephalomyelitis (EAE): In mouse models of multiple sclerosis, both Calcitriol and Paricalcitol have been shown to ameliorate disease severity by reducing immune cell infiltration into the central nervous system and downregulating pro-inflammatory cytokines.[1][2] The proposed mechanism often involves the modulation of T-cell responses and inhibition of the NF-κB signaling pathway.[1]

  • Traumatic Brain Injury (TBI): In rodent models of TBI, Calcitriol treatment has been demonstrated to reduce neurological deficits, mitigate neuronal apoptosis, and decrease oxidative stress.[3] The neuroprotective effects in this context are linked to the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.[3]

  • Spinal Cord Injury (SCI): Preclinical studies have shown that Calcitriol can promote locomotor recovery after spinal cord injury in rats. The beneficial effects are attributed to the reduction of oxidative stress, inhibition of apoptosis, and promotion of autophagy.

These findings in related vitamin D receptor agonists suggest that this compound's neuroprotective potential may extend beyond metabolically-induced neuroinflammation and could be relevant for a wider range of neurological disorders characterized by inflammatory and oxidative stress-related pathology.

Conclusion and Future Directions

The preclinical evidence presented in this guide strongly suggests that this compound possesses neuroprotective properties, primarily demonstrated in a model of diet-induced neuroinflammation and cognitive impairment. The well-defined mechanism involving miR-146a and the TGF/Smad4 pathway provides a solid foundation for its therapeutic potential.

Future research should focus on evaluating the efficacy of this compound in more traditional preclinical models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's disease and toxin-induced models of Parkinson's disease. Furthermore, a direct comparison of the neuroprotective efficacy of this compound with other vitamin D analogs would be highly valuable. Such studies will be crucial in further elucidating the therapeutic potential of this compound for a range of debilitating neurological conditions.

References

Elocalcitol vs. Vitamin D3: A Comprehensive Technical Guide on Structural and Functional Distinctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D3, primarily through its active metabolite calcitriol (1α,25-dihydroxyvitamin D3), is a critical regulator of calcium homeostasis, bone metabolism, and numerous cellular processes including proliferation and differentiation.[1][2][3] However, the therapeutic application of calcitriol is often limited by its potent calcemic effects.[1] Elocalcitol (also known as BXL-628 or Ro-26-9228) is a synthetic analog of vitamin D3 designed to retain or enhance specific therapeutic activities, such as anti-proliferative and anti-inflammatory effects, while minimizing hypercalcemic side effects.[4] This document provides an in-depth technical comparison of the structural and functional differences between this compound and the natural active form of vitamin D3, calcitriol, to inform research and drug development efforts.

Structural Differences

The distinct therapeutic profiles of this compound and calcitriol originate from specific modifications to the vitamin D3 molecular scaffold. Calcitriol is the hormonally active form of Vitamin D3. This compound is chemically known as 1α-fluoro-25-hydroxy-16,23E-diene-26,27-bishomo-20-epi-cholecalciferol.

The key structural modifications in this compound compared to calcitriol are:

  • Fluorination at C1α: A fluorine atom replaces the hydroxyl group at the 1α position.

  • Side Chain Modifications: The side chain is extended (bishomo) and contains a double bond between C16 and C17, and another between C23 and C24.

  • Epimerization at C20: The stereochemistry at the C20 position is altered.

These modifications significantly impact the molecule's conformation, its interaction with the Vitamin D Receptor (VDR) and the Vitamin D-binding protein (DBP), and its metabolic stability.

Functional Differences

The structural alterations in this compound lead to significant functional divergence from calcitriol, particularly in receptor binding, signaling pathways, cellular effects, and systemic calcemic activity.

Receptor and Protein Binding Affinity

While both compounds are agonists of the Vitamin D Receptor (VDR), their binding affinities for VDR and the serum transport protein DBP differ, affecting their bioavailability and potency. A related, well-studied analog, Eldecalcitol, demonstrates significantly higher affinity for DBP and lower affinity for VDR compared to calcitriol. This high affinity for DBP can lead to a longer half-life in circulation but may limit uptake into certain target cells. This compound was developed to have a favorable profile of VDR binding while minimizing calcemic effects.

Table 1: Comparative Binding Affinities of Vitamin D Analogs

Compound Target Relative Affinity vs. Calcitriol Reference
Eldecalcitol * VDR 44.6%

| Eldecalcitol * | DBP | 421.9% | |

Signaling Pathways

Vitamin D3 (Calcitriol) Signaling: The canonical pathway for calcitriol involves binding to the nuclear VDR. This VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR). The VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway controls genes involved in calcium transport, bone metabolism, cell proliferation, and differentiation.

VitaminD3_Signaling Calcitriol Calcitriol VDR VDR RXR RXR VDR_RXR VDR_RXR

This compound Signaling: this compound also functions as a VDR agonist, but it exhibits distinct, non-canonical signaling activities, particularly in specific cell types like those in the prostate and bladder.

  • Inhibition of RhoA/ROCK Pathway: In benign prostatic hyperplasia (BPH) stromal cells, this compound inhibits the IL-8-dependent RhoA/Rho kinase (ROCK) pathway. This pathway is crucial for cell proliferation and invasion. By inhibiting RhoA membrane translocation and the phosphorylation of its substrate MYPT-1, this compound exerts anti-proliferative effects. This mechanism is a key contributor to its efficacy in reducing prostate growth.

  • Inhibition of NF-κB Pathway: this compound has been shown to inhibit the nuclear translocation of NF-κB p65. This action underlies its anti-inflammatory properties, as it leads to decreased expression of inflammatory mediators like COX-2 and IL-8.

  • SCAP/SREBP Pathway Modulation: In a model of high-fat diet-induced obesity, this compound, but not vitamin D3, was found to prevent weight gain by decreasing levels of the sterol regulatory element-binding protein (SREBP) cleavage-activating protein (SCAP). This suggests this compound inhibits SREBP-mediated lipogenesis, a function not typically associated with canonical vitamin D signaling.

  • Upregulation of L-type Calcium Channels: In bladder smooth muscle cells, this compound upregulates Ca2+ entry through L-type calcium channels. This effect appears to balance its inhibitory action on the RhoA/ROCK pathway, thereby modulating bladder contractility without compromising overall function.

Elocalcitol_Signaling This compound This compound VDR VDR This compound->VDR Agonist RhoA_ROCK RhoA_ROCK This compound->RhoA_ROCK NFkB NFkB This compound->NFkB SCAP_SREBP SCAP_SREBP This compound->SCAP_SREBP Proliferation Proliferation VDR->Proliferation Regulates RhoA_ROCK->Proliferation Inflammation Inflammation NFkB->Inflammation Lipogenesis Lipogenesis SCAP_SREBP->Lipogenesis

Cellular and Systemic Effects

The differences in signaling translate into distinct cellular and systemic outcomes.

Table 2: Comparison of Cellular and Systemic Effects

Effect Vitamin D3 (Calcitriol) This compound Key Differences
Anti-proliferative Activity Potent inhibitor of proliferation in various cell types. Potent inhibitor, particularly in BPH cells, acting via VDR, RhoA/ROCK, and NF-κB pathways. This compound shows strong efficacy in BPH with a distinct mechanism.
Anti-inflammatory Activity Exerts immunomodulatory effects. Strong anti-inflammatory properties via inhibition of IL-8 and the NF-κB pathway. This compound's mechanism is well-defined in prostate and peritoneal inflammation.
Calcemic Effects High potential for hypercalcemia, limiting therapeutic doses. Designed to be non-hypercalcemic or have low calcemic liability. This is the primary therapeutic advantage of this compound, allowing for higher dosing.
Metabolic Effects Primarily regulates calcium/phosphate homeostasis. Prevents high-fat diet-induced obesity and insulin resistance in mice via SCAP/SREBP inhibition. This compound has unique anti-obesity and anti-lipogenesis effects not seen with Vitamin D3.

| Clinical Applications | Used for osteoporosis, psoriasis, and secondary hyperparathyroidism. | Investigated for benign prostatic hyperplasia (BPH), overactive bladder, and endometriosis. | this compound was specifically developed for urological and inflammatory conditions. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of vitamin D analogs.

VDR Competitive Binding Assay

Objective: To determine the relative affinity of this compound and calcitriol for the Vitamin D Receptor.

Methodology:

  • Receptor Preparation: Full-length recombinant human VDR is prepared using an appropriate expression system (e.g., baculovirus-infected insect cells).

  • Radioligand: Tritiated calcitriol ([³H]1,25(OH)₂D₃) is used as the radioligand.

  • Assay Buffer: A suitable buffer (e.g., TEGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol) is used.

  • Incubation: A constant amount of VDR and [³H]1,25(OH)₂D₃ (at a concentration near its Kd) are incubated with increasing concentrations of unlabeled competitor (calcitriol or this compound) in the assay buffer.

  • Separation: After incubation (e.g., 4 hours at 4°C), bound and free radioligand are separated. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added, incubated, and then washed to remove the unbound ligand.

  • Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The relative binding affinity (RBA) is then determined as (IC₅₀ of Calcitriol / IC₅₀ of this compound) x 100.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Objective: To quantify the anti-proliferative effects of this compound and calcitriol on a target cell line (e.g., BPH stromal cells, cancer cell lines).

Methodology:

  • Cell Culture: Cells are seeded in 24- or 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Synchronization (Optional): To synchronize the cell cycle, cells can be placed in serum-free media for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, calcitriol, or vehicle control (e.g., ethanol). Cells are incubated for a specified period (e.g., 72 hours).

  • Radiolabeling: [³H]-Thymidine (e.g., 0.5 µCi/ml) is added to each well for the final 4-18 hours of incubation. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • Harvesting: The incubation is stopped, and cells are harvested onto glass fiber filters using a cell harvester. This process involves washing the cells to remove unincorporated [³H]-thymidine and lysing the cells to precipitate the DNA onto the filter.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter. The counts per minute (CPM) are directly proportional to the rate of DNA synthesis and cell proliferation.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. IC₅₀ values (concentration causing 50% inhibition of proliferation) can be calculated.

Proliferation_Assay_Workflow A 1. Seed Cells in Multi-well Plate B 2. Synchronize Cells (Serum Starvation, 24h) A->B C 3. Add Compounds (this compound, Calcitriol, Vehicle) B->C D 4. Incubate (72h) C->D E 5. Add [3H]-Thymidine (Final 4-18h) D->E F 6. Harvest Cells (Wash & Lyse onto Filters) E->F G 7. Scintillation Counting (Measure Incorporated Radioactivity) F->G H 8. Analyze Data (Calculate % Inhibition, IC50) G->H

VDR-Mediated Gene Transactivation Assay (Reporter Assay)

Objective: To measure the ability of this compound and calcitriol to activate gene transcription through the VDR.

Methodology:

  • Cell Line: A suitable cell line that is responsive to vitamin D is used (e.g., HEK293, MCF-7).

  • Plasmids: Cells are transiently co-transfected with two plasmids:

    • An expression vector for the human VDR (if not endogenously expressed at sufficient levels).

    • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more VDREs (e.g., pVDRE-Luc).

    • A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Transfection: Cells are transfected using a standard method (e.g., lipofection).

  • Treatment: After allowing for plasmid expression (e.g., 24 hours), cells are treated with various concentrations of this compound, calcitriol, or vehicle control for an additional 18-24 hours.

  • Cell Lysis: Cells are washed and lysed using a specific lysis buffer compatible with the reporter enzyme.

  • Quantification: The lysate is analyzed for reporter enzyme activity (e.g., luminescence for luciferase) using a luminometer. The activity of the control plasmid (Renilla) is also measured.

  • Data Analysis: The reporter activity is normalized to the control activity. The fold induction relative to the vehicle control is calculated for each concentration. Dose-response curves are generated to determine the EC₅₀ (concentration for 50% maximal activation) and maximal efficacy for each compound.

Conclusion

This compound represents a rationally designed vitamin D3 analog that successfully uncouples the potent anti-proliferative and anti-inflammatory activities of the vitamin D endocrine system from its classical, dose-limiting calcemic effects. Its unique structural features confer a distinct functional profile characterized by the modulation of non-canonical signaling pathways, including the RhoA/ROCK and NF-κB systems. This targeted mechanism of action makes this compound a valuable tool for research into VDR signaling and a promising therapeutic candidate for specific pathologies like benign prostatic hyperplasia, where cellular proliferation and inflammation are key drivers. The data and protocols presented in this guide offer a comprehensive framework for scientists and developers working to understand and harness the therapeutic potential of selective VDR agonists.

References

Troubleshooting & Optimization

Managing potential side effects of Elocalcitol in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elocalcitol in animal studies. The focus is on managing potential side effects to ensure the integrity of research and the welfare of the animal subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of vitamin D3. It functions as a selective agonist for the Vitamin D Receptor (VDR), which is a nuclear receptor that regulates gene expression.[1] By binding to the VDR, this compound can modulate various cellular processes, including cell proliferation, differentiation, and inflammation.[1] Its therapeutic potential has been investigated in conditions like benign prostatic hyperplasia and certain inflammatory diseases.[1]

Q2: What are the primary potential side effects of this compound in animal studies?

A2: As a vitamin D analog, the primary potential side effect of this compound is hypercalcemia, which is an elevated level of calcium in the blood.[2] However, this compound has been specifically designed to have a low calcemic liability compared to the natural active form of vitamin D, calcitriol.[3] Nonetheless, at higher doses, the risk of hypercalcemia increases. Researchers should also monitor for general signs of toxicity, such as weight loss, lethargy, and changes in food and water intake.

Q3: How often should I monitor serum calcium levels in my animal studies?

A3: The frequency of monitoring should be determined by the dose of this compound being administered and the study design. For initial dose-ranging studies or when using higher doses, it is advisable to monitor serum calcium levels more frequently, for example, once a week. For longer-term studies with established, lower-risk doses, monitoring could be performed at baseline and then at key time points throughout the study (e.g., monthly).

Q4: What is the difference between total serum calcium and ionized calcium, and which should I measure?

A4: Total serum calcium includes calcium that is bound to proteins (like albumin), complexed with anions, and the free, unbound ionized form. Ionized calcium is the biologically active form of calcium. It is highly recommended to measure ionized calcium as it provides a more accurate assessment of the animal's calcium status, especially in the context of potential hypercalcemia.

Troubleshooting Guide: Managing Hypercalcemia

This guide provides a step-by-step approach to identifying and managing hypercalcemia in rodent models during this compound administration.

Step 1: Recognizing the Clinical Signs of Hypercalcemia

Early detection is crucial for effective management. Be vigilant for the following signs in your study animals:

  • Polyuria and Polydipsia: Increased urination and water consumption are classic early signs.

  • Lethargy and Weakness: Animals may appear less active or sluggish.

  • Anorexia and Weight Loss: Reduced food intake and subsequent weight loss can occur.

  • Dehydration: Can be assessed by skin turgor.

  • Gastrointestinal Issues: Constipation may be observed.

Step 2: Confirmation of Hypercalcemia

If clinical signs are observed, or as part of routine monitoring, confirm hypercalcemia through blood analysis.

  • Blood Sampling: Collect a blood sample using an appropriate technique for the species (e.g., saphenous vein, submandibular vein).

  • Measure Ionized Calcium: Prioritize the measurement of ionized calcium for an accurate diagnosis.

Normal Ionized Calcium Reference Ranges (Rodents):

SpeciesIonized Calcium (mmol/L)
Mouse1.12 - 1.32
Rat1.20 - 1.38

Note: These ranges can vary slightly between laboratories and specific strains. It is recommended to establish baseline values for your specific animal model.

Step 3: Intervention Strategies for Hypercalcemia

If hypercalcemia is confirmed, the following interventions can be implemented, with the intensity of the treatment corresponding to the severity of the hypercalcemia.

Mild Hypercalcemia (Ionized Calcium slightly above the reference range):

  • Temporary Suspension of this compound: Pause the administration of this compound and continue to monitor serum calcium levels.

  • Ensure Adequate Hydration: Make sure animals have free access to water.

Moderate to Severe Hypercalcemia (Ionized Calcium significantly elevated):

  • Discontinue this compound Immediately.

  • Fluid Therapy: Administer subcutaneous or intravenous fluids (0.9% saline) to promote calciuresis (calcium excretion in the urine). A typical starting volume for a mouse is 1-2 mL subcutaneously.

  • Diuretics: After rehydration, consider the use of a loop diuretic like furosemide to further increase calcium excretion. A common dose for rats is 2-4 mg/kg.

  • Bisphosphonates (for severe or refractory cases): In cases of severe, life-threatening hypercalcemia that does not respond to fluid therapy and diuretics, the use of bisphosphonates (e.g., pamidronate, zoledronate) can be considered. These drugs inhibit osteoclast-mediated bone resorption.

Data Presentation

Table 1: Dose-Dependent Effects of the this compound Analog, Eldecalcitol, on Serum Calcium in Post-menopausal Women (12-week study)

Daily Dose of EldecalcitolChange in Serum Calcium
0.5 µgAlmost no increase
1.0 µgAlmost no increase

This data from a human clinical trial with the this compound analog, Eldecalcitol, suggests a low propensity for causing hypercalcemia at therapeutic doses.

Table 2: Doses of this compound and its Analog, Eldecalcitol, Used in Rodent Studies

CompoundSpeciesDoseRoute of Administration
This compoundMouse100 µg/kg/dayOral
EldecalcitolRat7.5, 15, 30 ng/kg/dayOral
EldecalcitolMouse30-50 ng/kgIntraperitoneal (3x/week)

Researchers should use this information as a guide and perform dose-finding studies to determine the optimal non-hypercalcemic dose for their specific model and experimental endpoint.

Experimental Protocols

Protocol 1: Blood Collection from the Saphenous Vein in Mice
  • Restraint: Place the mouse in a suitable restraint device.

  • Hair Removal: Gently remove the fur from the lateral aspect of the hind limb, just above the ankle, using a depilatory cream or a small clipper.

  • Vein Visualization: Apply a small amount of petroleum jelly to the shaved area to help the blood bead up. The saphenous vein should be visible.

  • Puncture: Using a sterile 25-27 gauge needle, make a quick, shallow puncture into the vein.

  • Collection: Collect the blood into a micro-hematocrit tube or a specialized blood collection tube.

  • Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.

Protocol 2: Measurement of Ionized Calcium
  • Sample Handling: Blood for ionized calcium measurement should be collected into a tube with a minimal amount of heparin or a serum separator tube. The sample should be handled anaerobically as much as possible, as changes in pH can affect ionized calcium levels.

  • Analysis: Use a blood gas analyzer or an ion-selective electrode (ISE) meter that is specifically calibrated for ionized calcium measurement. Follow the manufacturer's instructions for the specific instrument.

  • Timing: Analyze the sample as quickly as possible after collection for the most accurate results.

Mandatory Visualizations

Elocalcitol_Signaling_Pathway cluster_Cell Target Cell cluster_Outcomes Cellular Outcomes VDR Vitamin D Receptor (VDR) RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE) on DNA VDR->VDRE Binding RXR->VDR Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Anti_Proliferation Anti-Proliferation Gene_Expression->Anti_Proliferation Pro_Differentiation Pro-Differentiation Gene_Expression->Pro_Differentiation Anti_Inflammation Anti-Inflammation Gene_Expression->Anti_Inflammation This compound This compound This compound->VDR

References

Technical Support Center: Elocalcitol Administration in Long-Term Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent and effective delivery of Elocalcitol in long-term animal experiments. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as BXL-628) is a synthetic, non-hypercalcemic analog of vitamin D3.[1][2] Its primary mechanism of action is as a selective agonist for the Vitamin D Receptor (VDR).[3][4] Upon binding to the VDR, this compound regulates cell proliferation and apoptosis and has demonstrated anti-proliferative and anti-inflammatory properties.[1] Its activity involves the inhibition of several signaling pathways, including the RhoA/Rho kinase (ROCK) and NF-kappaB pathways, which are implicated in inflammation and cell growth.

Q2: What are the recommended routes of administration for this compound in long-term rodent studies?

A2: The optimal route depends on the experimental goals, the required dosing frequency, and the formulation. Common long-term routes include:

  • Oral (PO) Gavage: This method ensures precise dosing and is suitable for long-term studies, mimicking a common clinical route of administration. This compound has been shown to be orally active in mouse models.

  • Intraperitoneal (IP) Injection: This route allows for rapid absorption. It has been used successfully for this compound administration in studies lasting up to 16 weeks. However, repeated IP injections can cause stress and potential injury to internal organs.

  • Subcutaneous (SC) Injection: This route is less invasive than IP or IV injections and is suitable for slow-release formulations. For very long-term and consistent delivery, surgically implanted osmotic pumps that deliver the compound subcutaneously can be considered.

Q3: How should this compound and its prepared solutions be stored?

A3: this compound powder should be stored according to the manufacturer's instructions, typically at -20°C or -80°C. Stock solutions, once prepared, should be aliquoted to prevent repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, light-protected containers. Formulations prepared for daily or weekly administration should ideally be made fresh. If short-term storage is necessary, keep the formulation at 4°C and protect it from light.

Q4: What are suitable vehicles for formulating this compound for animal administration?

A4: As a vitamin D analog, this compound is a lipophilic compound. Suitable vehicles are typically oil-based. Common choices for oral or parenteral administration in preclinical studies include corn oil, sesame oil, or other refined vegetable oils. For any new vehicle, it is critical to perform pilot solubility and stability tests to ensure the compound does not precipitate over the intended use period. Always include a vehicle-only control group in your experimental design to isolate the effects of the vehicle from the effects of this compound.

Troubleshooting Guide

Q: I am observing significant variability in outcomes between animals in the same treatment group. What could be the cause?

A: Inconsistent delivery is a common cause of variability.

  • Check Dosing Technique: Ensure your technique for oral gavage or injection is consistent. Inaccurate placement of a gavage tube or leakage from an injection site can lead to under-dosing. Proper training and consistent animal restraint are crucial.

  • Verify Formulation Homogeneity: If this compound is administered as a suspension, ensure it is thoroughly mixed (e.g., by vortexing) before drawing each dose to prevent settling of the compound.

  • Timing of Administration: Administer the dose at the same time each day to minimize variability related to circadian rhythms, which can affect drug metabolism.

Q: My prepared this compound formulation is showing precipitation. How can I resolve this?

A: Precipitation indicates that the compound's solubility limit in the chosen vehicle has been exceeded or that the formulation is unstable.

  • Vehicle Selection: The vehicle may not be optimal. Consider testing alternative oil-based vehicles or using solubility-enhancing excipients, though this requires careful validation.

  • Gentle Warming/Sonication: Gently warming the solution (e.g., to 37°C) or using a bath sonicator during preparation can help dissolve the compound. However, do not overheat, as this may degrade this compound.

  • Prepare Fresh Batches: The most reliable method to avoid issues with stability is to prepare the formulation fresh before each administration or in smaller batches for short-term use.

Q: Animals are showing signs of distress or adverse effects (e.g., irritation at the injection site, weight loss). What should I do?

A:

  • Injection Site Reactions: For IP or SC routes, local irritation can occur. Ensure the injection volume is appropriate for the animal's size, rotate injection sites, and maintain sterile technique to prevent infection.

  • Systemic Toxicity: While this compound is designed to be non-hypercalcemic, it is essential to monitor animals for general signs of toxicity, such as weight loss, lethargy, or changes in behavior. If such signs appear, consider reducing the dose. It is also prudent to periodically monitor serum calcium levels in long-term studies as a safety measure, especially when using higher doses.

  • Handling Stress: Repeated handling and dosing can be stressful for animals. Ensure handlers are well-trained to be efficient and gentle. For very long-term studies, consider less stressful methods like administration in the diet or via osmotic pumps.

Quantitative Data Summary

For ease of comparison, the following table summarizes dosing regimens from published preclinical studies involving this compound.

Study FocusAnimal ModelDoseRoute of AdministrationFrequency & DurationCitation
Obesity PreventionMice15 µg/kgIntraperitoneal (IP)Twice a week for 16 weeks
EndometriosisMice100 µg/kgOral (PO)Once a day for 2-4 weeks
Bladder FunctionRats30 µg/kg/dayNot specified, likely SC or IPDaily for 2 weeks

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (100 µg/kg dose)

This protocol is adapted for a 25g mouse requiring a 2.5 µg dose in a 100 µL volume. Adjust calculations based on actual animal weights and desired dosing volume.

Materials:

  • This compound powder

  • Sterile corn oil (or other suitable vehicle)

  • Microcentrifuge tubes (amber or covered in foil)

  • Calibrated precision balance

  • Pipettes

  • Vortex mixer

Methodology:

  • Calculate Required Concentration: For a 100 µg/kg dose in a 25g mouse, the required dose is 2.5 µg. To deliver this in 100 µL (0.1 mL), the final concentration must be 25 µg/mL.

  • Weigh this compound: Carefully weigh the required amount of this compound. For example, to make 1 mL of a 25 µg/mL solution, weigh 25 µg. It is highly recommended to prepare a more concentrated stock solution first and then dilute it to the final concentration to improve accuracy.

  • Dissolution: a. Add the weighed this compound to a light-protected microcentrifuge tube. b. Add the calculated volume of sterile corn oil. c. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming (to ~37°C) may aid dissolution.

  • Storage: Store the final formulation in a sealed, light-protected container at 4°C if used within a few days. For longer periods, follow storage guidance for stock solutions.

  • Pre-Dosing Preparation: Before each use, allow the solution to come to room temperature and vortex for 1 minute to ensure homogeneity.

Protocol 2: Procedure for Long-Term Oral Gavage Administration

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (flexible-tipped needles are recommended to reduce injury risk)

  • 1 mL syringe

  • Animal scale

Methodology:

  • Animal Preparation: Weigh the animal immediately before dosing to calculate the precise volume required.

  • Dose Preparation: Draw the calculated volume of the vortexed this compound formulation into the syringe fitted with the gavage needle. Expel any air bubbles.

  • Animal Restraint: Restrain the mouse firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Administration: a. Insert the gavage needle into the side of the mouth, advancing it gently along the esophagus. Do not force the needle. b. Once the needle is in the stomach (a slight resistance may be felt), slowly depress the syringe plunger to deliver the formulation. c. Withdraw the needle smoothly.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor it for a few minutes to ensure it has recovered well and shows no signs of respiratory distress, which could indicate accidental administration into the trachea.

  • Consistency: Repeat the procedure at the same time each day for the duration of the experiment to ensure consistent delivery and pharmacokinetic profile.

Visualizations

Signaling Pathways of this compound

Elocalcitol_Signaling_Pathway This compound Signaling Pathways cluster_inflammation Anti-inflammatory Pathway cluster_lipogenesis Anti-lipogenesis Pathway This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds & Activates Nucleus Nucleus VDR->Nucleus Translocates to NFkB NF-kappaB Activation VDR->NFkB Inhibits RhoA RhoA/ROCK Pathway VDR->RhoA Inhibits SCAP SCAP VDR->SCAP Inhibits Gene_Transcription Gene Transcription (Regulation of Cell Proliferation & Apoptosis) Nucleus->Gene_Transcription Inflammation Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Inflammation RhoA->Inflammation SREBP SREBP Processing SCAP->SREBP Lipogenesis Lipogenesis SREBP->Lipogenesis Elocalcitol_Workflow Workflow for Consistent this compound Delivery start Start: Experimental Design formulation Step 1: Prepare this compound Formulation & Vehicle Control start->formulation stability Step 2: Confirm Formulation Solubility & Stability formulation->stability acclimatize Step 3: Animal Acclimatization & Baseline Measurements stability->acclimatize dosing_decision Step 4: Select Administration Route acclimatize->dosing_decision oral Oral Gavage dosing_decision->oral Precise Dose ip Intraperitoneal (IP) dosing_decision->ip Rapid Absorption sc Subcutaneous (SC) (Injection or Osmotic Pump) dosing_decision->sc Sustained Release administer Step 5: Consistent Daily Administration oral->administer ip->administer sc->administer monitor Step 6: Monitor Animal Health (Weight, Behavior, Calcium Levels) administer->monitor troubleshoot Adverse Effects? monitor->troubleshoot adjust Adjust Dose or Change Route troubleshoot->adjust Yes collect Step 7: Collect Endpoint Data troubleshoot->collect No adjust->administer end End: Data Analysis collect->end

References

Identifying potential resistance mechanisms to Elocalcitol treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elocalcitol. The information is designed to help identify potential mechanisms of resistance to this compound treatment through detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BXL-628) is a synthetic analog of Vitamin D3.[1][2] Its primary mechanism of action is as a Vitamin D Receptor (VDR) agonist.[1][3] Upon binding to the VDR, this compound initiates a cascade of genomic events that regulate gene expression, leading to the inhibition of cell proliferation and induction of apoptosis in various cell types, including those in the prostate.[4]

Q2: What are the most likely mechanisms of acquired resistance to this compound?

Based on our understanding of Vitamin D signaling, the most probable mechanisms of resistance to this compound treatment involve alterations in the VDR signaling pathway. These include:

  • Downregulation or mutation of the Vitamin D Receptor (VDR): A decrease in the expression of VDR or mutations that impair its function can prevent this compound from exerting its effects.

  • Increased catabolism of this compound: Upregulation of the enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1), which is responsible for the degradation of Vitamin D and its analogs, can lead to reduced intracellular concentrations of this compound, thereby diminishing its efficacy. Increased expression of CYP24A1 has been correlated with resistance to Vitamin D3-based therapies in prostate cancer.

Q3: How can I determine if my cell line has developed resistance to this compound?

The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. You can determine the IC50 value by performing a cell viability assay with a range of this compound concentrations on your parental (sensitive) and potentially resistant cell lines. A significant fold-increase in the IC50 value of the treated cells compared to the parental line indicates the acquisition of resistance.

Troubleshooting Guides

Problem 1: Decreased sensitivity of cells to this compound treatment over time.

This is a common issue indicating the potential development of a resistant cell population.

Troubleshooting Steps:

  • Develop a Resistant Cell Line: To confirm and study resistance, it is essential to generate a stable this compound-resistant cell line. This can be achieved by continuous exposure of the parental cell line to gradually increasing concentrations of this compound over several weeks or months.

  • Determine and Compare IC50 Values: Once a resistant cell line is established, perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the IC50 values for both the parental (sensitive) and the resistant cell lines. A significant increase in the IC50 value for the resistant line confirms resistance.

  • Analyze VDR and CYP24A1 Expression: Investigate the molecular mechanisms of resistance by examining the expression of key components of the Vitamin D signaling pathway.

    • Quantitative PCR (qPCR): Measure the mRNA expression levels of VDR and CYP24A1. A decrease in VDR expression or an increase in CYP24A1 expression in the resistant cells compared to the sensitive cells would suggest a potential resistance mechanism.

    • Western Blotting: Analyze the protein levels of VDR and CYP24A1. Consistent changes at the protein level (decreased VDR, increased CYP24A1) would further support the findings from qPCR.

  • Assess CYP24A1 Enzymatic Activity: If CYP24A1 expression is upregulated, it is crucial to confirm if this leads to increased enzymatic activity. This can be measured using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the metabolites of Vitamin D analogs.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be expected when investigating this compound resistance. Note that specific values can vary depending on the cell line and experimental conditions.

Table 1: this compound IC50 Values in Sensitive vs. Resistant Cells

Cell LineIC50 (nM)Fold Resistance
Parental (Sensitive)101
This compound-Resistant15015

Table 2: Relative mRNA Expression of VDR and CYP24A1

GeneParental (Sensitive)This compound-ResistantFold Change
VDR1.00.3-3.3
CYP24A11.08.5+8.5

Table 3: Relative Protein Levels of VDR and CYP24A1

ProteinParental (Sensitive)This compound-ResistantFold Change
VDR1.00.2-5.0
CYP24A11.012.0+12.0

Key Experimental Protocols

Protocol 1: Development of this compound-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT).

  • Initial Exposure: Start by treating the parental cells with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).

  • Monitoring and Passaging: Continuously monitor the cells for growth and morphology. When the cells reach 70-80% confluency, passage them into a new flask with the same increased concentration of this compound. If significant cell death occurs, maintain the cells at the previous, lower concentration until they recover.

  • Repeat Escalation: Repeat the dose escalation process incrementally over several months.

  • Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.

  • Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the final concentration used for selection).

Protocol 2: Quantitative PCR (qPCR) for VDR and CYP24A1 Expression

This protocol outlines the steps for measuring the relative mRNA expression of VDR and CYP24A1.

Materials:

  • Parental and this compound-resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for VDR, CYP24A1, and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from both parental and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (VDR, CYP24A1) and a reference gene, and the qPCR master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the resistant and parental cells, normalized to the reference gene.

Protocol 3: Western Blotting for VDR and CYP24A1 Protein Levels

This protocol details the procedure for quantifying VDR and CYP24A1 protein expression.

Materials:

  • Parental and this compound-resistant cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against VDR, CYP24A1, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the parental and resistant cells in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against VDR, CYP24A1, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of VDR and CYP24A1 to the loading control to determine the relative protein levels.

Visualizations

Elocalcitol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_inactive VDR (inactive) This compound->VDR_inactive Binds to VDR_active VDR (active) VDR_inactive->VDR_active Conformational Change VDR_RXR_complex VDR-RXR Heterodimer VDR_active->VDR_RXR_complex RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to Target_Genes Target Gene Transcription VDRE->Target_Genes Regulates CYP24A1_gene CYP24A1 Gene VDRE->CYP24A1_gene Induces Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Target_Genes->Cell_Cycle_Arrest Leads to CYP24A1_protein CYP24A1 Protein (Degradation of this compound) CYP24A1_gene->CYP24A1_protein Leads to CYP24A1_protein->this compound Degrades

Caption: this compound signaling pathway and potential resistance mechanism.

Experimental_Workflow start Start with Parental (Sensitive) Cell Line develop_resistant Develop this compound-Resistant Cell Line (Protocol 1) start->develop_resistant ic50 Determine IC50 Values (Sensitive vs. Resistant) develop_resistant->ic50 molecular_analysis Molecular Analysis ic50->molecular_analysis qpcr qPCR for VDR and CYP24A1 mRNA (Protocol 2) molecular_analysis->qpcr Gene Expression western Western Blot for VDR and CYP24A1 Protein (Protocol 3) molecular_analysis->western Protein Level activity_assay CYP24A1 Activity Assay molecular_analysis->activity_assay Enzyme Function interpretation Data Interpretation and Conclusion qpcr->interpretation western->interpretation activity_assay->interpretation

Caption: Workflow for identifying this compound resistance mechanisms.

Troubleshooting_Logic start Decreased this compound Sensitivity Observed confirm_resistance Is resistance confirmed by >10-fold increase in IC50? start->confirm_resistance check_vdr_mrna Is VDR mRNA downregulated? confirm_resistance->check_vdr_mrna Yes no_resistance Re-evaluate experimental conditions. confirm_resistance->no_resistance No check_cyp24a1_mrna Is CYP24A1 mRNA upregulated? check_vdr_mrna->check_cyp24a1_mrna No check_vdr_protein Is VDR protein decreased? check_vdr_mrna->check_vdr_protein Yes check_cyp24a1_protein Is CYP24A1 protein increased? check_cyp24a1_mrna->check_cyp24a1_protein Yes other_mechanisms Investigate other potential resistance mechanisms. check_cyp24a1_mrna->other_mechanisms No check_vdr_protein->check_cyp24a1_mrna No vdr_mechanism Resistance likely due to reduced VDR expression. check_vdr_protein->vdr_mechanism Yes cyp24a1_mechanism Resistance likely due to increased CYP24A1 activity. check_cyp24a1_protein->cyp24a1_mechanism Yes check_cyp24a1_protein->other_mechanisms No

Caption: Troubleshooting flowchart for this compound resistance.

References

Technical Support Center: Elocalcitol Analogs and Hypercalcemia Risk Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on minimizing the risk of hypercalcemia when working with Elocalcitol and its analogs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its analogs, and why is hypercalcemia a concern?

A1: this compound (also known as BXL-628) and its analogs, such as Eldecalcitol (ED-71), are synthetic derivatives of vitamin D3.[1][2] They are designed to retain the therapeutic benefits of the natural active form of vitamin D, calcitriol, such as inhibiting cell proliferation and promoting cell differentiation, while minimizing its primary side effect: hypercalcemia.[3][4] Hypercalcemia, an elevated level of calcium in the blood, is a significant concern because it can lead to a range of adverse effects, from mild symptoms like nausea and fatigue to severe complications like kidney damage and cardiac arrhythmias.[5]

Q2: What is the molecular basis for the reduced hypercalcemic risk of this compound and its analogs?

A2: The reduced hypercalcemic potential of these analogs stems from specific structural modifications that alter their interaction with the vitamin D receptor (VDR) and vitamin D-binding protein (DBP), as well as their metabolic stability.

  • This compound (BXL-628) is a 1-α-fluoro-substituted calcitriol derivative. This modification is believed to contribute to its non-hypercalcemic profile.

  • Eldecalcitol (ED-71) possesses a hydroxypropoxy group at the 2β position. This modification results in a higher binding affinity for DBP and a longer plasma half-life, but a lower binding affinity for the VDR compared to calcitriol. Additionally, this structural change makes Eldecalcitol more resistant to metabolic degradation by the enzyme CYP24A1, which is responsible for breaking down active vitamin D metabolites. This altered pharmacokinetic and pharmacodynamic profile is thought to contribute to its reduced effect on serum calcium levels.

Q3: What are the typical signs of hypercalcemia to watch for in animal models during preclinical studies?

A3: In rodent models (mice and rats), signs of hypercalcemia can be subtle and require careful observation. These may include:

  • Polyuria (increased urination) and polydipsia (increased thirst)

  • Dehydration

  • Lethargy and reduced activity

  • Weight loss or failure to gain weight

  • Changes in food and water consumption

  • In severe cases, neurological signs such as weakness or ataxia may be observed.

Regular monitoring of serum calcium levels is the most reliable method for detecting hypercalcemia.

Troubleshooting Guide for Hypercalcemia in Experiments

This guide provides a systematic approach to identifying and managing hypercalcemia in your research with this compound analogs.

Issue 1: Elevated Serum Calcium Levels Detected

  • Initial Verification:

    • Confirm the finding: Repeat the serum calcium measurement to rule out analytical error.

    • Check for clinical signs: Observe the animals for any of the signs listed in FAQ 3.

    • Review dosing calculations: Double-check all calculations for the preparation and administration of the this compound analog to ensure the correct dose was given.

  • Potential Causes & Solutions:

    • Dose is too high: The administered dose may be exceeding the therapeutic window for the specific animal model and experimental conditions.

      • Solution: Reduce the dosage in subsequent experiments. A dose-response study is recommended to determine the optimal therapeutic dose with minimal calcemic effects.

    • High dietary calcium: The calcium content of the animal's diet can significantly influence the hypercalcemic response to vitamin D analogs.

      • Solution: Ensure a standard diet with a known and controlled calcium content is used throughout the study.

    • Impaired renal function: Pre-existing or induced renal impairment can exacerbate hypercalcemia by reducing calcium excretion.

      • Solution: Assess baseline renal function before initiating treatment. If renal impairment is a factor, consider dose adjustments.

Issue 2: Unexpected Variability in Serum Calcium Levels Between Animals

  • Potential Causes & Solutions:

    • Inconsistent dosing: Inaccurate or inconsistent administration of the compound can lead to variable exposures.

      • Solution: Ensure precise and consistent dosing techniques are used for all animals.

    • Genetic variability: Different strains of mice or rats can have varying sensitivities to vitamin D analogs.

      • Solution: Use a genetically homogenous population of animals and report the specific strain used in all publications.

    • Individual differences in metabolism: Biological variability in drug metabolism can lead to different responses.

      • Solution: Increase the number of animals per group to improve statistical power and account for individual variations.

Data Presentation

The following tables summarize quantitative data on the hypercalcemic risk associated with this compound analogs from preclinical and clinical studies.

Table 1: Preclinical Hypercalcemia Data for this compound Analogs

CompoundAnimal ModelDoseObservation on Serum CalciumReference
This compound Mice (High-Fat Diet)15 µg/kg and 30 µg/kg (i.p., twice weekly for 16 weeks)Did not induce hypercalcemia or calciuria.
Eldecalcitol Male Mice50 ng/kg/day for 4 weeksIncreased bone mineral density without causing hypercalcemia.
Eldecalcitol Ovariectomized Rats25 ng/kg/dayCorrected osteoporosis without causing hypercalcemia or hyperphosphatemia.

Table 2: Clinical Hypercalcemia Data for Eldecalcitol

Study ComparisonEldecalcitol DoseComparator DoseIncidence of Increased Blood Calcium (>2.6 mmol/L)Incidence of Hypercalcemia (>11.5 mg/dL or >2.9 mmol/L)Reference
Eldecalcitol vs. Alfacalcidol (36 months)0.75 µ g/day Alfacalcidol 1.0 µ g/day 21.0%0.4%
Eldecalcitol vs. Alfacalcidol (36 months)-Alfacalcidol 1.0 µ g/day 13.5%0%
Dose-ranging study (12 months)1.0 µ g/day Placebo23%Not reported as sustained
Dose-ranging study (12 months)0.75 µ g/day Placebo5%Not reported as sustained
Dose-ranging study (12 months)0.5 µ g/day Placebo7%Not reported as sustained

Experimental Protocols

Protocol 1: Assessment of Hypercalcemia in Rodent Models

  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimatize animals for at least one week before the experiment.

  • Housing and Diet: House animals in a controlled environment with a standard diet containing a defined calcium and phosphorus content.

  • Dosing: Prepare the this compound analog in a suitable vehicle and administer it via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Blood Sampling: Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (under anesthesia).

  • Serum Calcium Measurement:

    • Separate serum by centrifugation.

    • Measure total serum calcium concentration using a colorimetric assay or an automated chemistry analyzer.

    • If available, measure ionized calcium, which is the biologically active form.

  • Urine Collection: House animals in metabolic cages to collect 24-hour urine samples. Measure urinary calcium and creatinine concentrations to assess for hypercalciuria.

  • Data Analysis: Compare serum and urinary calcium levels between the treatment and control groups using appropriate statistical methods.

Normal Serum Calcium Reference Ranges for Rodents:

  • Mice: Approximately 8.5 - 10.5 mg/dL

  • Rats: Total calcium: 2.2 - 2.6 mM (approximately 8.8 - 10.4 mg/dL); Ionized calcium: 1.1 - 1.3 mM (approximately 4.4 - 5.2 mg/dL)

Visualizations

VitaminD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Intestinal Epithelium) cluster_bloodstream Bloodstream Vitamin D Analog Vitamin D Analog DBP Vitamin D Binding Protein Vitamin D Analog->DBP Binding VDR Vitamin D Receptor (VDR) DBP->VDR Release and Cellular Uptake RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerization VDRE Vitamin D Response Element RXR->VDRE Binds to DNA Gene_Transcription Gene Transcription VDRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Proteins Calcium Transport Proteins (e.g., TRPV6) mRNA->Proteins Calcium_Channel Ca2+ Channel Proteins->Calcium_Channel Upregulates Increased_Calcium Increased Serum Calcium Calcium_Channel->Increased_Calcium Increased Intestinal Calcium Absorption Hypercalcemia Hypercalcemia Increased_Calcium->Hypercalcemia Leads to

Caption: Vitamin D analog signaling pathway leading to increased intestinal calcium absorption.

Experimental_Workflow_Hypercalcemia_Assessment start Start animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model acclimatization Acclimatization (1 week) animal_model->acclimatization baseline_sampling Baseline Blood Sampling (Serum Calcium) acclimatization->baseline_sampling group_allocation Randomly Allocate to Treatment & Control Groups baseline_sampling->group_allocation dosing Administer this compound Analog or Vehicle Control group_allocation->dosing monitoring Monitor Clinical Signs (e.g., Polyuria, Weight Loss) dosing->monitoring interim_sampling Interim Blood Sampling dosing->interim_sampling monitoring->interim_sampling terminal_sampling Terminal Blood & Urine Collection interim_sampling->terminal_sampling analysis Measure Serum & Urinary Calcium terminal_sampling->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing hypercalcemia in rodent models.

Troubleshooting_Hypercalcemia start Elevated Serum Calcium Detected step1 Verify Finding Repeat Measurement Observe Clinical Signs start->step1 step2 Investigate Cause Review Dosing Check Diet Assess Renal Function step1->step2 step3 Implement Solution Reduce Dose Standardize Diet Adjust for Renal Impairment step2->step3 step4 Continue Experiment with Adjustments step3->step4

Caption: Logical troubleshooting steps for managing hypercalcemia in experiments.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Elocalcitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Elocalcitol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound (also known as BXL-628) is a synthetic analog of calcitriol, the active form of vitamin D3.[1] It is a selective vitamin D receptor (VDR) agonist with potential therapeutic applications in conditions like benign prostatic hyperplasia (BPH), overactive bladder, and male infertility.[1][2] Like many other vitamin D analogs, this compound is a lipophilic compound, which can lead to poor aqueous solubility and consequently, low and variable oral bioavailability. Challenges in oral delivery of lipophilic drugs like this compound often stem from their poor solubility and permeability.[3][4] Preclinical studies have suggested that parenteral administration of this compound results in a longer half-life compared to oral administration, indicating challenges in its oral absorption.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of lipophilic drugs like this compound?

A2: The main strategies focus on improving the solubility and dissolution rate of the drug in the gastrointestinal (GI) tract. These include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids to dissolve the drug and can enhance its absorption via several mechanisms. Common LBDDS include:

    • Lipid solutions: Simple solutions of the drug in oils (e.g., medium-chain triglycerides (MCT) or long-chain triglycerides (LCT)).

    • Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine emulsions, microemulsions, or nanoemulsions upon gentle agitation in aqueous media, such as the GI fluids.

  • Nanotechnology-Based Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and solubility. Examples include:

    • Nanosuspensions: Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.

    • Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids.

    • Nanostructured Lipid Carriers (NLCs): A modification of SLNs that are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix with improved drug-loading capacity.

Q3: Are there any specific examples of successful bioavailability enhancement for compounds similar to this compound?

A3: Yes, studies on other calcitriol analogs have demonstrated the effectiveness of lipid-based formulations. For instance, the oral bioavailability of seocalcitol in rats was doubled when formulated in lipid-based solutions (MCT and LCT) compared to a propylene glycol solution. In minipigs, a self-microemulsifying drug delivery system (MC-SMEDDS) of seocalcitol showed the highest absolute bioavailability in the fasted state compared to MCT and propylene glycol solutions. Another analog, eldecalcitol , has been shown to effectively stimulate intestinal calcium absorption when administered orally.

Q4: How does the presence of food in the GI tract affect the absorption of this compound?

A4: The presence of food can have a variable impact on the absorption of lipophilic drugs. Food, particularly high-fat meals, can stimulate bile secretion, which aids in the emulsification and solubilization of fats and fat-soluble drugs, potentially increasing their absorption. However, food can also delay gastric emptying, which might alter the rate and extent of absorption. For lipid-based formulations, a beneficial effect is often a reduction in the "food effect," leading to more consistent bioavailability regardless of whether the drug is taken with or without food.

Section 2: Troubleshooting Guides

Problem 1: Low and inconsistent bioavailability of this compound in preclinical oral dosing studies.

Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compound. Develop a lipid-based formulation (e.g., solution in MCT oil, SEDDS).Increased solubility and dissolution in the GI tract, leading to higher and more consistent plasma concentrations.
Precipitation of the drug in the GI tract upon dilution of the formulation. Increase the concentration of surfactants and cosolvents in the formulation to maintain the drug in a solubilized state.Prevention of drug precipitation and maintenance of a high concentration gradient for absorption.
Insufficient dissolution rate. Consider formulating this compound as a nanosuspension or incorporating it into SLNs or NLCs.Increased surface area for dissolution, leading to a faster dissolution rate and improved absorption.

Problem 2: High inter-subject variability in pharmacokinetic parameters (Cmax, AUC).

Possible Cause Troubleshooting Step Expected Outcome
Variable physiological conditions in the GI tract (e.g., pH, bile salt concentration). Utilize a robust formulation like a SMEDDS, which can form a stable microemulsion independent of GI conditions.Reduced variability in drug absorption and more predictable pharmacokinetic profiles across subjects.
Significant food effect. Administer the formulation to fasted animals to establish a baseline. Conduct a food-effect study by administering the formulation with a high-fat meal.Understanding the impact of food on absorption and guiding the selection of a formulation that minimizes this effect.

Section 3: Data Presentation

The following tables summarize quantitative data from studies on calcitriol analogs, which can serve as a reference for formulating this compound.

Table 1: Oral Bioavailability of Seocalcitol in Different Formulations in Rats

FormulationMean Bioavailability (%)Fold Increase vs. PG Solution
Propylene Glycol (PG) Solution~11%1.0
Medium Chain Triglyceride (MCT) Solution~22-24%~2.0
Long Chain Triglyceride (LCT) Solution~22-24%~2.0
MC-SMEDDS~18%~1.6
LC-SMEDDS~18%~1.6
Data adapted from studies on the vitamin D analog seocalcitol.

Table 2: Absolute Oral Bioavailability of Seocalcitol in Different Formulations in Minipigs (Fasted State)

FormulationAbsolute Bioavailability (%)
Propylene Glycol (PG) Solution15%
Medium Chain Triglyceride (MCT) Solution21%
Self-Microemulsifying Drug Delivery System (MC-SMEDDS)28%
Data adapted from a study on the vitamin D analog seocalcitol.

Table 3: Pharmacokinetic Parameters of Oral Calcitriol (2 µg) in Healthy Humans

ParameterValue
Cmax (pg/mL)50.0
Tmax (h)3.4
AUC(0-24h) (pg·h/mL)246
AUC(0-inf) (pg·h/mL)267
Data from a study on oral calcitriol.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Simple Lipid-Based Solution of this compound

  • Objective: To prepare a solution of this compound in a lipid vehicle for oral administration in preclinical studies.

  • Materials:

    • This compound powder

    • Medium Chain Triglyceride (MCT) oil (e.g., Capmul® MCM)

    • Vortex mixer

    • Analytical balance

    • Volumetric flasks

  • Procedure:

    • Weigh the required amount of this compound powder accurately.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of MCT oil to the flask and vortex until the powder is wetted.

    • Add the remaining volume of MCT oil to the flask to achieve the desired final concentration.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.

    • Store the resulting solution in a tightly sealed container, protected from light.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

  • Objective: To determine the oral bioavailability of an this compound formulation.

  • Materials:

    • Male Sprague-Dawley rats (250-300 g)

    • This compound formulation

    • Vehicle control (e.g., MCT oil)

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized tubes, syringes)

    • Centrifuge

    • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Fast the rats overnight (approximately 12 hours) with free access to water.

    • Divide the rats into two groups: one receiving the this compound formulation and the other receiving the vehicle control.

    • Administer the formulation or vehicle orally via gavage at a specified dose (e.g., 100 µg/kg).

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

    • For absolute bioavailability, a separate group of rats should be administered this compound intravenously, and the AUC from the oral administration is compared to the AUC from the IV administration.

Section 5: Visualizations

Signaling_Pathway_Lipid_Absorption cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Lipid_Formulation Lipid-Based Formulation (this compound in oil/surfactant) Emulsification Emulsification (Bile Salts) Lipid_Formulation->Emulsification Digestion Mixed_Micelles Mixed Micelles (this compound solubilized) Emulsification->Mixed_Micelles Passive_Diffusion Passive Diffusion Mixed_Micelles->Passive_Diffusion Absorption Re_esterification Re-esterification into Triglycerides Passive_Diffusion->Re_esterification Chylomicron_Formation Chylomicron Formation Re_esterification->Chylomicron_Formation Lymphatic_System Lymphatic System Chylomicron_Formation->Lymphatic_System Exocytosis Systemic_Circulation Systemic Circulation Lymphatic_System->Systemic_Circulation

Caption: Mechanism of lipid-based formulation absorption.

Experimental_Workflow_Bioavailability Start Start: Bioavailability Study Formulation_Prep Prepare this compound Formulation (e.g., Lipid Solution) Start->Formulation_Prep Animal_Dosing Oral Administration to Fasted Rats Formulation_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis of This compound Concentration Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis End End: Determine Bioavailability PK_Analysis->End

Caption: Workflow for an in vivo oral bioavailability study.

Formulation_Troubleshooting_Logic Start Low Oral Bioavailability of this compound Is_Solubility_Issue Is it a solubility issue? Start->Is_Solubility_Issue Lipid_Formulation Use Lipid-Based Formulation (Solution, SEDDS) Is_Solubility_Issue->Lipid_Formulation Yes Is_Dissolution_Issue Is it a dissolution rate issue? Is_Solubility_Issue->Is_Dissolution_Issue No Test_In_Vivo Test Optimized Formulation in vivo Lipid_Formulation->Test_In_Vivo Nano_Formulation Use Nanotechnology (Nanosuspension, SLN, NLC) Is_Dissolution_Issue->Nano_Formulation Yes Is_Dissolution_Issue->Test_In_Vivo No Nano_Formulation->Test_In_Vivo End Improved Bioavailability Test_In_Vivo->End

Caption: Troubleshooting logic for formulation development.

References

Long-term storage and handling of Elocalcitol to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Elocalcitol to maintain its potency and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and potential issues that may arise during the storage, handling, and experimental use of this compound.

Storage and Stability

Q1: How should I store this compound powder for long-term use?

A1: this compound powder should be stored at -20°C for up to 3 years. For optimal stability, it is crucial to keep the powder in a tightly sealed container to protect it from moisture and light. As with other vitamin D analogs, exposure to high humidity and light can lead to degradation.[1][2][3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: The stability of this compound in solution is dependent on the storage temperature. For long-term potency, it is recommended to store stock solutions at -80°C. At this temperature, the solution can be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: My experiment requires leaving the this compound working solution at room temperature for a few hours. Will this affect its potency?

A3: While short-term exposure to room temperature is generally acceptable for immediate experimental use, prolonged exposure should be avoided. Vitamin D analogs can be sensitive to temperature fluctuations. It is best practice to prepare working solutions fresh from a thawed stock solution just before use and to keep them on ice or at 4°C if they will not be used immediately.

Solution Preparation and Handling

Q4: What is the best solvent to dissolve this compound?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions, with a solubility of up to 30 mg/mL.[4] For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, the stock solution may need to be further diluted in a vehicle appropriate for administration to animals.

Q5: I am having trouble dissolving this compound in DMSO. What can I do?

A5: If you are experiencing solubility issues, gentle warming and ultrasonic treatment can aid in dissolving this compound in DMSO. Ensure that you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.

Q6: Can I store my working solutions for later use?

A6: It is not recommended to store dilute working solutions for extended periods, as the compound may be less stable at lower concentrations. Whenever possible, prepare fresh working solutions from your stock solution on the day of the experiment.

Experimental Troubleshooting

Q7: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the reason?

A7: There are several potential reasons for a lack of biological effect:

  • Compound Degradation: Ensure that the this compound has been stored and handled correctly to maintain its potency. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Incorrect Concentration: Verify the calculations for your working solution dilutions.

  • Cell Line Sensitivity: The responsiveness of different cell lines to this compound can vary. Confirm from literature that your chosen cell line is responsive to Vitamin D receptor (VDR) agonists.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the outcome of the experiment.

Q8: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A8: To improve reproducibility:

  • Standardize Protocols: Use a consistent, detailed protocol for preparing solutions and conducting your experiments.

  • Aliquot Stock Solutions: As mentioned, aliquoting your stock solution will minimize variability introduced by freeze-thaw cycles.

  • Use Fresh Working Solutions: Always prepare fresh working solutions for each experiment.

  • Monitor Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

Data Presentation: Storage Conditions and Stability

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms to ensure long-term potency.

Table 1: Long-Term Storage of Solid this compound

FormStorage TemperatureDurationKey Considerations
Powder-20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.
Powder4°CUp to 2 yearsFor shorter-term storage, ensure protection from light and moisture.

Data synthesized from supplier information.

Table 2: Storage of this compound Stock Solutions

Storage TemperatureSolventDurationKey Considerations
-80°CDMSOUp to 6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°CDMSOUp to 1 monthSuitable for short-term storage. Aliquot to avoid freeze-thaw cycles.

Data synthesized from supplier information.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 442.65 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.4265 mg of this compound.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to facilitate dissolution.

  • Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accuracy, it is often helpful to first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution.

  • Prepare Final Working Solution: Further dilute the intermediate solution (or the stock solution directly) into fresh cell culture medium to achieve the desired final concentration for your experiment. For example, to achieve a final concentration of 100 nM, you would add 1 µL of the 100 µM intermediate solution to every 1 mL of cell culture medium.

  • Mix and Use Immediately: Gently mix the final working solution and add it to your cell cultures immediately.

Mandatory Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_working_storage Stock Solution Storage cluster_exp Experimental Use storage_powder This compound Powder (-20°C, protected from light/moisture) weigh Weigh Powder storage_powder->weigh dissolve Dissolve in Anhydrous DMSO (Vortex, gentle heat/sonication if needed) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into single-use tubes stock->aliquot storage_stock Store at -80°C (up to 6 months) or -20°C (up to 1 month) aliquot->storage_stock thaw Thaw one aliquot storage_stock->thaw dilute Prepare working solution in culture medium thaw->dilute experiment Add to experiment dilute->experiment

Caption: Workflow for the storage, preparation, and handling of this compound.

signaling_pathway This compound This compound vdr VDR This compound->vdr rhoa_rock RhoA/ROCK Pathway vdr->rhoa_rock Inhibits nf_kappab NF-kappaB Pathway vdr->nf_kappab Inhibits proliferation Cell Proliferation rhoa_rock->proliferation Promotes inflammation Inflammation (e.g., IL-8 production) nf_kappab->inflammation Promotes

Caption: this compound signaling pathway via VDR to inhibit pro-proliferative and pro-inflammatory responses.

References

Validation & Comparative

Comparative Analysis of Elocalcitol and Tamsulosin for Lower Urinary Tract Symptoms (LUTS) in Benign Prostatic Hyperplasia (BPH)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of elocalcitol and tamsulosin, two pharmacological agents investigated for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available clinical data, experimental methodologies, and mechanisms of action.

Executive Summary

This compound, a vitamin D receptor agonist, has shown potential in arresting prostate growth and improving urinary symptoms, positioning it as a disease-modifying agent.[1][2] Tamsulosin, a selective alpha-1A adrenoceptor antagonist, is an established therapy that provides symptomatic relief by relaxing smooth muscle in the prostate and bladder neck.[3][4][5] Clinical trial data for this compound is primarily from Phase II studies, and its development was ultimately terminated. Tamsulosin, on the other hand, is a widely approved and utilized medication. A direct head-to-head comparison from a single, robust clinical trial is not available in published literature; however, some studies included tamsulosin as a comparator or in combination therapy, allowing for an indirect comparison.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from a significant Phase IIb clinical trial investigating this compound, which included a combination arm with tamsulosin.

Table 1: Efficacy of this compound on Prostate Volume

Treatment GroupMean Change in Prostate Volume (%)p-value (vs. Placebo)
Placebo+3.52-
This compound (75 mcg/day)+1.540.0135
This compound (150 mcg/day)+0.52<0.0001
This compound (150 mcg/day) + Tamsulosin (0.4 mg/day)+1.520.0059
Data from a 6-month, randomized clinical trial involving 542 men with BPH.

Table 2: Efficacy of this compound on LUTS and Uroflowmetry

Treatment GroupMean Improvement in International Prostate Symptom Score (IPSS)Mean Improvement in Maximum Urinary Flow Rate (Qmax)
All active treatment groups5 to 6 pointsNot specified for all groups
This compound (150 mcg/day) in patients with IPSS >12, frequency ≥8, and urgency ≥37 points2.83 mL/sec (p=0.03 vs. Placebo)
Data from a sub-analysis of a 6-month, randomized clinical trial.

In a separate 12-week, Phase II study, this compound (150 mcg/day) demonstrated a statistically significant reduction in prostate volume (-2.90%) compared to placebo (+4.32%, p<0.0001). However, in this particular study, the changes in Qmax and the American Urological Association Symptom Index (AUASI) were not statistically significant. Notably, another Phase IIb trial report mentioned that the effects of this compound on irritative urinary symptoms (frequency, urgency, and nocturia) and urodynamic parameters were comparable to those of tamsulosin.

Experimental Protocols

Below is a detailed methodology for a representative Phase IIb clinical trial designed to evaluate the efficacy and safety of this compound in patients with BPH.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

  • Inclusion Criteria:

    • Male subjects aged 50 years or older.

    • Clinical diagnosis of BPH.

    • International Prostate Symptom Score (IPSS) of 16-17 at baseline.

    • Prostate volume of 60-70 cc at baseline, as measured by transrectal ultrasound.

  • Exclusion Criteria:

    • History of prostate cancer or a prostate-specific antigen (PSA) level suggestive of a high risk for prostate cancer.

    • Previous prostate surgery.

    • Use of other medications for BPH within a specified washout period.

    • Conditions that could confound the assessment of LUTS.

Randomization and Blinding: Eligible patients were randomized in a 1:1:1:1 ratio to one of four treatment arms: placebo, this compound 75 mcg/day, this compound 150 mcg/day, or this compound 150 mcg/day plus tamsulosin 0.4 mg/day. Both patients and investigators were blinded to the treatment allocation.

Treatment: The study medication was administered orally, once daily, for a duration of 6 months.

Endpoints:

  • Primary Efficacy Endpoint: The percentage change in prostate volume from baseline to the end of the treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in total IPSS.

    • Change from baseline in maximum urinary flow rate (Qmax).

    • Changes in other urodynamic parameters.

    • Assessment of safety and tolerability through the monitoring of adverse events, laboratory parameters, and vital signs.

Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat population. The percentage change in prostate volume was compared between each active treatment group and the placebo group using an analysis of covariance (ANCOVA), with baseline prostate volume as a covariate. Secondary endpoints were analyzed using appropriate statistical methods for continuous and categorical data.

Mechanisms of Action and Signaling Pathways

This compound is a synthetic analog of vitamin D3 that acts as a vitamin D receptor (VDR) agonist. Its mechanism in BPH is multi-faceted, addressing the static, dynamic, and inflammatory components of the disease.

  • Anti-proliferative Effects: this compound inhibits the proliferation of both androgen-dependent and -independent BPH cells. It is believed to achieve this by inhibiting the activity of intra-prostatic growth factors.

  • Anti-inflammatory Effects: BPH is characterized by a significant inflammatory component. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-8, in BPH cells. This anti-inflammatory action is mediated, in part, through the inhibition of the NF-kappaB signaling pathway.

  • Effects on Smooth Muscle Tone: this compound also targets the dynamic component of BPH by influencing the RhoA/ROCK pathway in prostate and bladder cells, which is involved in smooth muscle contraction.

Elocalcitol_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VDR Vitamin D Receptor (VDR) RhoA_inactive RhoA (inactive) VDR->RhoA_inactive inhibits activation NFkB_p65 NF-κB p65 (inactive) VDR->NFkB_p65 inhibits activation This compound This compound This compound->VDR binds to RhoA_active RhoA (active) RhoA_inactive->RhoA_active ROCK ROCK RhoA_active->ROCK Cell_Proliferation Cell Proliferation ROCK->Cell_Proliferation NFkB_p65_active NF-κB p65 (active) NFkB_p65->NFkB_p65_active Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB_p65_active->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Tamsulosin_Pathway cluster_synapse Synaptic Cleft cluster_membrane Prostatic Smooth Muscle Cell Membrane cluster_cell Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1A_Receptor α1A/α1D Adrenoceptor Norepinephrine->Alpha1A_Receptor binds to Smooth_Muscle_Contraction Smooth Muscle Contraction Alpha1A_Receptor->Smooth_Muscle_Contraction activates Tamsulosin Tamsulosin Tamsulosin->Alpha1A_Receptor blocks LUTS_Relief Relief of LUTS (Improved Urine Flow) Smooth_Muscle_Contraction->LUTS_Relief leads to inhibition of Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (IPSS, Qmax, Prostate Volume) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo This compound This compound Group Randomization->this compound Tamsulosin Tamsulosin Group Randomization->Tamsulosin Follow_Up Follow-up Visits (e.g., Weeks 4, 12, 24) Placebo->Follow_Up This compound->Follow_Up Tamsulosin->Follow_Up Endpoint_Assessment End-of-Study Assessment (Primary & Secondary Endpoints) Follow_Up->Endpoint_Assessment Data_Analysis Statistical Data Analysis Endpoint_Assessment->Data_Analysis Results Results Interpretation (Efficacy & Safety) Data_Analysis->Results

References

Evaluating the Synergistic Effects of Elocalcitol with Other BPH Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elocalcitol, a vitamin D receptor agonist, in combination with other mainstream therapies for Benign Prostatic Hyperplasia (BPH). The following sections detail the performance of this compound-based therapies against alternatives, supported by available experimental data.

Executive Summary

This compound has demonstrated efficacy in preclinical and clinical settings for the management of BPH, primarily through its anti-proliferative and anti-inflammatory effects. Clinical trial data is available for its combination with the alpha-blocker tamsulosin. While preclinical studies suggest this compound's potential superiority over 5-alpha-reductase inhibitors like finasteride, direct synergistic data from combination therapies with this class of drugs is not publicly available. This guide will compare this compound's performance, both as a monotherapy and in combination with tamsulosin, against established BPH combination therapies, such as those involving 5-alpha-reductase inhibitors and alpha-blockers.

Data Presentation: Quantitative Comparison of BPH Therapies

The following tables summarize the quantitative data from clinical trials on various BPH therapeutic regimens.

Table 1: Change in Prostate Volume

Treatment GroupDurationMean Change in Total Prostate Volume (%)p-value vs. Placebo
Placebo6 months+3.52-
This compound (75 mcg/day)6 months+1.540.0135
This compound (150 mcg/day)6 months+0.52<0.0001
This compound (150 mcg/day) + Tamsulosin (0.4 mg/day)6 months+1.520.0059
Dutasteride (0.5 mg/day) + Tamsulosin (0.4 mg/day)4 yearsReduction reported, but % not specified in source<0.001 vs. Tamsulosin

Table 2: Improvement in Lower Urinary Tract Symptoms (LUTS) - International Prostate Symptom Score (IPSS)

Treatment GroupDurationMean Improvement in IPSSp-value vs. Monotherapy
This compound (150 mcg/day)6 months-7.0 (in patients with IPSS >12, frequency 8+, urgency 3+)-
This compound (150 mcg/day) + Tamsulosin (0.4 mg/day)6 months-5 to -6 (in overall patient population)Not specified
Dutasteride (0.5 mg/day) + Tamsulosin (0.4 mg/day)4 yearsSignificantly greater than either monotherapy<0.001 vs. Tamsulosin and Dutasteride

Mechanism of Action: this compound's Anti-proliferative and Anti-inflammatory Pathways

This compound exerts its effects on BPH stromal cells through the inhibition of the pro-inflammatory chemokine Interleukin-8 (IL-8) and the subsequent downstream signaling of the RhoA/Rho kinase (ROCK) pathway. This dual action leads to a reduction in both cell proliferation and inflammation, key drivers of BPH pathology.[1]

Elocalcitol_Mechanism_of_Action Inflammatory Stimuli Inflammatory Stimuli BPH Stromal Cells BPH Stromal Cells Inflammatory Stimuli->BPH Stromal Cells IL-8 Production IL-8 Production BPH Stromal Cells->IL-8 Production RhoA Activation RhoA Activation IL-8 Production->RhoA Activation ROCK Activation ROCK Activation RhoA Activation->ROCK Activation Cell Proliferation & Invasion Cell Proliferation & Invasion ROCK Activation->Cell Proliferation & Invasion This compound This compound This compound->BPH Stromal Cells Inhibits This compound->IL-8 Production Inhibits This compound->RhoA Activation Inhibits

Caption: this compound's inhibitory action on BPH progression.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

BPH Stromal Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of benign prostatic hyperplasia stromal cells.

Methodology:

  • Cell Culture: Primary BPH stromal cells are isolated from patient tissues and cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment: Cells are seeded in multi-well plates and, after reaching a certain confluency, are treated with varying concentrations of this compound, other BPH drugs (e.g., finasteride), or a combination of agents. A vehicle control is also included.

  • Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis: The proliferation in treated wells is compared to the vehicle control to determine the inhibitory effect of the compounds.

Interleukin-8 (IL-8) Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the levels of IL-8 produced by BPH stromal cells following treatment with this compound.

Methodology:

  • Sample Collection: Supernatants from cultured BPH stromal cells, treated as described in the proliferation assay, are collected.

  • ELISA Procedure: A quantitative sandwich ELISA is performed using a commercial kit. Briefly, a microplate pre-coated with an anti-human IL-8 antibody is incubated with the collected supernatants.

  • Detection: After washing, a biotin-conjugated anti-human IL-8 antibody is added, followed by a streptavidin-HRP conjugate.

  • Signal Measurement: A substrate solution is added to produce a colorimetric signal, which is then measured using a microplate reader. The concentration of IL-8 is determined by comparison to a standard curve.

RhoA Activation Assay (Western Blot)

Objective: To assess the effect of this compound on the activation of the RhoA small GTPase in BPH stromal cells.

Methodology:

  • Cell Lysis: BPH stromal cells, treated with this compound and/or other stimuli, are lysed in a buffer that preserves the GTP-bound (active) state of RhoA.

  • Pull-down of Active RhoA: Cell lysates are incubated with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.

  • Western Blotting: The pulled-down proteins are then separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for RhoA, followed by a secondary antibody conjugated to an enzyme for detection (e.g., HRP). The resulting bands are visualized and quantified. Total RhoA levels in the cell lysates are also measured as a loading control.

Comparison with Other BPH Therapies

This compound vs. 5-Alpha-Reductase Inhibitors (Finasteride, Dutasteride)

Preclinical evidence suggests that this compound is more potent than finasteride in inhibiting the proliferation of BPH cells. However, a lack of direct, head-to-head clinical trials or preclinical studies on their synergistic effects limits a definitive comparison of their combination therapies. 5-alpha-reductase inhibitors work by reducing the production of dihydrotestosterone (DHT), a key driver of prostate growth. This compound's mechanism, targeting inflammation and a distinct proliferation pathway, suggests a potential for complementary action.

This compound + Tamsulosin vs. 5-Alpha-Reductase Inhibitor + Alpha-Blocker Combinations

The combination of a 5-alpha-reductase inhibitor and an alpha-blocker, such as dutasteride and tamsulosin (as seen in the CombAT study), is a well-established and effective treatment for BPH, demonstrating significant improvements in both prostate volume and LUTS over the long term.

The clinical trial data for this compound in combination with tamsulosin showed a reduction in prostate growth and improvement in symptoms.[1] However, the addition of tamsulosin to this compound did not appear to provide a synergistic effect on reducing prostate volume compared to high-dose this compound monotherapy in the 6-month study. In contrast, the CombAT study demonstrated a clear long-term synergistic benefit of combining dutasteride and tamsulosin.

Logical_Comparison cluster_this compound This compound-Based Therapy cluster_standard Standard Combination Therapy Elocalcitol_Mono This compound Monotherapy Efficacy Efficacy Elocalcitol_Mono->Efficacy Demonstrated Elocalcitol_Tamsulosin This compound + Tamsulosin Elocalcitol_Tamsulosin->Efficacy Demonstrated Synergy Synergy Elocalcitol_Tamsulosin->Synergy Limited Evidence (Prostate Volume) Standard_Combo 5-ARI + Alpha-Blocker (e.g., Dutasteride + Tamsulosin) Standard_Combo->Efficacy Well-Established Standard_Combo->Synergy Proven (Long-term)

Caption: Comparison of therapeutic approaches for BPH.

Conclusion

This compound presents a novel therapeutic approach for BPH with a distinct mechanism of action targeting inflammation and cell proliferation. As a monotherapy, it has shown significant efficacy in reducing prostate growth. Its combination with the alpha-blocker tamsulosin has been clinically evaluated, demonstrating symptomatic improvement. However, to fully understand the synergistic potential of this compound, further studies directly comparing its combination with 5-alpha-reductase inhibitors to the current standard-of-care combination therapies are warranted. The available data suggests that this compound could be a valuable component of future BPH treatment strategies, particularly for patients with a significant inflammatory component to their disease.

References

A Comparative Analysis of Elocalcitol and Eldecalcitol on Bone Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two vitamin D analogs, Elocalcitol and eldecalcitol, and their impact on bone metabolism. While extensive data is available for eldecalcitol, information on this compound's specific effects on bone remains limited in the public domain, preventing a direct quantitative comparison.

Introduction to Vitamin D Analogs in Bone Health

Vitamin D and its analogs are crucial regulators of calcium and phosphate homeostasis, playing a vital role in bone health. Active vitamin D metabolites, such as calcitriol, exert their effects by binding to the vitamin D receptor (VDR), a nuclear receptor that modulates gene transcription. This signaling pathway is central to bone remodeling, influencing both bone formation by osteoblasts and bone resorption by osteoclasts.

Eldecalcitol and this compound are synthetic analogs of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3. These analogs have been developed to optimize the therapeutic window, aiming for more potent effects on bone with a reduced risk of hypercalcemia compared to their natural counterpart.

Eldecalcitol: A Comprehensive Profile

Eldecalcitol (1α,25-dihydroxy-2β-(3-hydroxypropyloxy)vitamin D3) is a well-studied vitamin D analog approved for the treatment of osteoporosis in Japan.[1][2] It exhibits a strong inhibitory effect on bone resorption while maintaining or promoting bone formation, leading to a significant increase in bone mineral density (BMD).[3][4]

Preclinical Evidence

In preclinical studies using ovariectomized (OVX) rat models of osteoporosis, eldecalcitol has demonstrated superior efficacy in suppressing bone resorption and increasing BMD compared to alfacalcidol, a prodrug of calcitriol.[3] Histological analyses have confirmed that eldecalcitol reduces the number of osteoclasts and parameters of bone resorption. Interestingly, some studies suggest that at modest levels of bone turnover, eldecalcitol may even increase the bone formation rate.

Clinical Efficacy

Clinical trials have consistently shown that eldecalcitol is more effective than alfacalcidol in increasing BMD and reducing bone resorption markers in patients with osteoporosis. A significant three-year, randomized, double-blind clinical trial revealed that a daily dose of 0.75 μg of eldecalcitol reduced the incidence of new vertebral fractures by 26% compared to 1.0 μg of alfacalcidol. Furthermore, the incidence of wrist fractures was significantly decreased by 71% in the eldecalcitol group.

Quantitative Data on Eldecalcitol's Performance

The following tables summarize the key quantitative data from preclinical and clinical studies on eldecalcitol.

Table 1: Effect of Eldecalcitol on Bone Mineral Density (BMD)
Study Type Model/Population Treatment Group Comparator Site BMD Change (%) Citation
PreclinicalOvariectomized Cynomolgus MonkeysEldecalcitol (0.1 µ g/day )VehicleLumbar Spine+4.4
PreclinicalOvariectomized Cynomolgus MonkeysEldecalcitol (0.3 µ g/day )VehicleLumbar Spine+10.2
Clinical (Phase II)Osteoporotic PatientsEldecalcitol (0.5 µ g/day )PlaceboLumbar Spine+2.2
Clinical (Phase II)Osteoporotic PatientsEldecalcitol (0.75 µ g/day )PlaceboLumbar Spine+2.6
Clinical (Phase II)Osteoporotic PatientsEldecalcitol (1.0 µ g/day )PlaceboLumbar Spine+3.1
Clinical (Phase II)Osteoporotic PatientsEldecalcitol (0.75 µ g/day )PlaceboTotal Hip+0.6
Clinical (Phase II)Osteoporotic PatientsEldecalcitol (1.0 µ g/day )PlaceboTotal Hip+0.9
Meta-analysisOsteoporotic PatientsEldecalcitolAlfacalcidolLumbar SpineWMD: 2.80
Meta-analysisOsteoporotic PatientsEldecalcitolAlfacalcidolTotal HipWMD: 2.11
Meta-analysisOsteoporotic PatientsEldecalcitolAlfacalcidolFemoral NeckWMD: 1.78

WMD: Weighted Mean Difference

Table 2: Effect of Eldecalcitol on Bone Turnover Markers
Study Type Model/Population Treatment Group Comparator Marker Change (%) Citation
Clinical (Phase II)Osteoporotic PatientsEldecalcitol (0.75 µ g/day )PlaceboBone Formation & Resorption MarkersApprox. -20
Clinical (Phase II)Osteoporotic PatientsEldecalcitol (1.0 µ g/day )PlaceboBone Formation & Resorption MarkersApprox. -20
Meta-analysisOsteoporotic PatientsEldecalcitolAlfacalcidolBone-specific Alkaline Phosphatase (BSAP)WMD: -15.40
Meta-analysisOsteoporotic PatientsEldecalcitolAlfacalcidolSerum Type I Collagen C-telopeptide (CTX)WMD: -38.50

WMD: Weighted Mean Difference

This compound: An Overview of Available Data

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for vitamin D analogs involves their interaction with the VDR. Eldecalcitol's effects on bone metabolism are thought to be mediated through the regulation of the RANKL/RANK/OPG signaling pathway, a critical axis in osteoclastogenesis.

Eldecalcitol's Impact on the RANKL Pathway

Eldecalcitol is believed to suppress bone resorption by down-regulating the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts. RANKL is a key cytokine that binds to its receptor, RANK, on the surface of osteoclast precursors, promoting their differentiation and activation. By reducing RANKL expression, eldecalcitol effectively inhibits the formation and activity of bone-resorbing osteoclasts.

Eldecalcitol_RANKL_Pathway Eldecalcitol Eldecalcitol VDR Vitamin D Receptor (VDR) in Osteoblast Eldecalcitol->VDR Binds to RANKL_Expression RANKL Expression VDR->RANKL_Expression Down-regulates Osteoclast_Precursor Osteoclast Precursor RANKL_Expression->Osteoclast_Precursor Stimulates differentiation Osteoclast Osteoclast (Bone Resorption) Osteoclast_Precursor->Osteoclast Differentiation

Caption: Eldecalcitol's mechanism of action on the RANKL pathway.

Experimental Protocols

The following provides an overview of the methodologies employed in key studies investigating eldecalcitol.

Ovariectomized (OVX) Rat Model
  • Objective: To evaluate the effect of eldecalcitol on bone loss in a postmenopausal osteoporosis model.

  • Methodology: Female rats undergo ovariectomy to induce estrogen deficiency, leading to bone loss. The rats are then treated with eldecalcitol or a comparator (e.g., alfacalcidol, vehicle) for a specified period. Bone mineral density is measured using dual-energy X-ray absorptiometry (DXA). Bone turnover markers are assessed in serum and urine samples. Histomorphometric analysis of bone tissue is performed to evaluate cellular changes.

OVX_Rat_Model_Workflow Start Female Rats OVX Ovariectomy (OVX) Start->OVX Treatment Treatment Groups (Eldecalcitol, Comparator, Vehicle) OVX->Treatment Analysis Analysis Treatment->Analysis BMD BMD Measurement (DXA) Analysis->BMD Markers Bone Turnover Markers Analysis->Markers Histo Histomorphometry Analysis->Histo

Caption: Workflow for the ovariectomized rat model experiment.

Randomized Controlled Clinical Trials
  • Objective: To assess the efficacy and safety of eldecalcitol in treating osteoporosis in human subjects.

  • Methodology: Patients with osteoporosis are randomly assigned to receive daily doses of eldecalcitol or a comparator (e.g., alfacalcidol, placebo). The studies are typically double-blinded. The primary endpoints often include the incidence of new vertebral fractures and changes in BMD at various skeletal sites. Secondary endpoints include changes in bone turnover markers and safety assessments.

Conclusion

Eldecalcitol has a robust body of evidence from both preclinical and clinical studies demonstrating its efficacy in increasing bone mineral density and reducing fracture risk in osteoporosis, primarily by suppressing bone resorption. The available quantitative data consistently supports its superiority over alfacalcidol.

References

Comparative Analysis of Elocalcitol and Other VDR Agonists on Gene Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Vitamin D Receptor (VDR) agonist Elocalcitol and other notable VDR agonists, focusing on their differential effects on gene regulation. The information is compiled from preclinical studies and is intended to support research and drug development efforts in fields such as oncology, immunology, and metabolic diseases.

Introduction to VDR Agonists

The Vitamin D Receptor (VDR) is a nuclear receptor that, upon activation by its ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[1] VDR agonists are compounds that mimic the action of calcitriol and have been developed to harness the therapeutic potential of VDR activation with potentially improved safety profiles. This compound (BXL-628) is a synthetic VDR agonist known for its low calcemic activity, making it a candidate for treating conditions beyond mineral homeostasis, such as benign prostatic hyperplasia (BPH) and certain cancers.[2] Other prominent VDR agonists include the natural hormone calcitriol and synthetic analogs like paricalcitol.

Comparative Data on Gene Regulation

The following tables summarize the quantitative effects of this compound and other VDR agonists on the expression of key target genes. The data is compiled from various in vitro and in vivo studies and presented to facilitate a comparative assessment of their potency and selectivity.

VDR Agonist Target Gene Cell/Tissue Type Effect on Gene Expression Quantitative Data (Fold Change, IC50, etc.) Reference
This compoundIL-8Human BPH Stromal CellsInhibitionSignificant inhibition of cytokine-induced IL-8 mRNA and protein production.[3][4]
This compoundRhoAHuman BPH Stromal CellsInhibitionInhibits IL-8-induced membrane translocation.[3]
This compoundCOX-2Human BPH Stromal CellsInhibitionDecreased expression.
ParicalcitolRANTES (CCL5)Rat Kidney (Obstructive Nephropathy)InhibitionDose-dependent inhibition of mRNA expression.
ParicalcitolTNF-αRat Kidney (Obstructive Nephropathy)InhibitionDose-dependent inhibition of mRNA expression.
ParicalcitolPTH5/6 Nephrectomized RatsSuppressionEffective suppression of PTH mRNA expression.
ParicalcitolCaSRPig Parathyroid CellsInductionMore effective in inducing CaSR mRNA expression compared to doxercalciferol.
CalcitriolCYP24A1Chronic Lymphocytic Leukemia (CLL) CellsInductionSignificantly upregulated (log2FC = 9.7).
CalcitriolUGT2B15LNCaP Prostate Cancer CellsInhibitionDrastically decreased mRNA and protein levels.
CalcitriolUGT2B17LNCaP Prostate Cancer CellsInhibitionDrastically decreased mRNA and protein levels.
CalcitriolDicerSiHa Cervical Cancer CellsInductionSignificantly increased mRNA and protein expression.

Signaling Pathways

VDR agonists exert their effects through the modulation of complex signaling networks. The following diagrams illustrate the canonical VDR signaling pathway and the specific pathways targeted by this compound.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_agonist VDR Agonist (e.g., Calcitriol, this compound) VDR VDR VDR_agonist->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: Canonical VDR signaling pathway.

Elocalcitol_Signaling cluster_VDR VDR Activation cluster_NFkB NF-κB Pathway cluster_RhoA RhoA/ROCK Pathway This compound This compound VDR_activation VDR Activation This compound->VDR_activation IkB IκBα VDR_activation->IkB Inhibits Degradation RhoA RhoA VDR_activation->RhoA Inhibits Translocation IKK IKK IKK->IkB Phosphorylates NFkB_dimer p65/p50 IkB->NFkB_dimer Inhibits NFkB_translocation Nuclear Translocation NFkB_dimer->NFkB_translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-8, COX-2) NFkB_translocation->Inflammatory_Genes ROCK ROCK RhoA->ROCK Cell_Proliferation Cell Proliferation & Invasion ROCK->Cell_Proliferation

Caption: this compound's inhibitory effects on NF-κB and RhoA/ROCK pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the comparative analysis of VDR agonists.

Cell Culture and Treatment
  • Cell Lines: Human benign prostatic hyperplasia (BPH) stromal cells, neonatal rat cardiomyocytes, LNCaP prostate cancer cells, and other relevant cell lines are cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are seeded at a specific density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the VDR agonist (e.g., this compound, calcitriol, paricalcitol) at various concentrations or a vehicle control (e.g., DMSO). The treatment duration varies depending on the endpoint being measured (typically ranging from 6 to 48 hours).

Quantitative Real-Time PCR (qPCR)

This technique is used to quantify the mRNA expression levels of target genes.

  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Gene-specific primers for target genes (e.g., IL-8, CYP24A1, TRPV6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Luciferase Reporter Assay

This assay measures the transcriptional activity of the VDR in response to agonist treatment.

  • Plasmid Constructs: A reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs is used. A VDR expression plasmid may also be co-transfected if the cell line does not endogenously express sufficient VDR.

  • Transfection: Cells are transiently transfected with the reporter and expression plasmids using a suitable transfection reagent.

  • Treatment and Lysis: After transfection, cells are treated with the VDR agonists. Following treatment, cells are lysed to release the luciferase enzyme.

  • Luminometry: The luciferase activity is measured by adding a luciferin substrate and quantifying the resulting luminescence using a luminometer. The results are often normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase).

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This method is employed to identify the genome-wide binding sites of the VDR.

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the VDR is used to immunoprecipitate the VDR-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peak-calling algorithms are used to identify regions of VDR enrichment.

Microarray and RNA-Sequencing (RNA-seq)

These high-throughput methods are used for genome-wide gene expression profiling.

  • RNA Extraction and Quality Control: High-quality total RNA is extracted from cells treated with VDR agonists or vehicle.

  • Library Preparation: For RNA-seq, the RNA is converted into a cDNA library. For microarrays, the RNA is labeled with a fluorescent dye.

  • Hybridization/Sequencing: The labeled RNA is hybridized to a microarray chip, or the cDNA library is sequenced.

  • Data Analysis: The raw data is processed, normalized, and statistically analyzed to identify differentially expressed genes between the treatment and control groups.

Experimental_Workflow cluster_assays Gene Regulation Analysis start Start: Cell Culture treatment Treatment with VDR Agonists (this compound, Calcitriol, etc.) and Vehicle Control start->treatment qPCR qPCR (Targeted Gene Expression) treatment->qPCR Microarray_RNAseq Microarray / RNA-seq (Genome-wide Expression) treatment->Microarray_RNAseq Luciferase Luciferase Reporter Assay (Transcriptional Activity) treatment->Luciferase ChIP_seq ChIP-seq (VDR Binding Sites) treatment->ChIP_seq data_analysis Data Analysis and Comparison qPCR->data_analysis Microarray_RNAseq->data_analysis Luciferase->data_analysis ChIP_seq->data_analysis end Conclusion: Comparative Efficacy data_analysis->end

Caption: General experimental workflow for comparing VDR agonists.

Conclusion

The available data indicates that this compound exhibits a distinct profile of gene regulation compared to other VDR agonists. Its potent anti-inflammatory and anti-proliferative effects, particularly through the inhibition of the NF-κB and RhoA/ROCK pathways, suggest its therapeutic potential in diseases like BPH where these pathways are implicated. While comprehensive, direct comparative genomic or transcriptomic data for this compound against other VDR agonists is limited in the public domain, the existing studies provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a framework for conducting such comparative studies to further elucidate the unique mechanisms of action of this compound and other VDR agonists, ultimately aiding in the development of more targeted and effective therapies.

References

Elocalcitol: A Cross-Species Comparative Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of Elocalcitol across various species, supported by experimental data. This compound, a synthetic analog of vitamin D3, has demonstrated potential in treating a range of conditions, including benign prostatic hyperplasia (BPH), endometriosis, and obesity, primarily through its action as a selective vitamin D receptor (VDR) agonist.

Pharmacokinetic Profile: A Cross-Species Overview

This compound exhibits distinct pharmacokinetic profiles across different species, influenced by factors such as its high affinity for the serum vitamin D-binding protein (DBP), which contributes to a longer half-life compared to the natural ligand, calcitriol. However, specific quantitative data on plasma concentration-time profiles in preclinical models are limited in publicly available literature.

Table 1: Comparative Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteDoseCmaxTmaxAUCHalf-life (t½)Notes
Human Oral0.75 µg (Eldecalcitol)94.4 - 107.6 pg/mL[1]3 - 3.5 hours[1]94.0% - 103.3% (relative bioavailability)[1]~50 - 53 hours[1]Data for Eldecalcitol, a closely related analog. Food does not significantly influence systemic exposure.[1]
Rat Oral30 µg/kg/dayData not availableData not availableData not availableLonger than oral administrationParenteral administration results in a longer half-life.
Mouse Oral100 µg/kgData not availableData not availableData not availableData not available-
Mouse Intraperitoneal15 µg/kgData not availableData not availableData not availableData not available-

Note: The lack of publicly available, specific Cmax, Tmax, and AUC values for this compound in rats and mice presents a significant data gap for direct quantitative comparison. The provided human data is for Eldecalcitol, a structurally similar compound, and is included for contextual reference.

Pharmacodynamic Profile: A Look at Efficacy Across Models

This compound's pharmacodynamic effects are primarily mediated through its interaction with the VDR, leading to the modulation of downstream signaling pathways, including the inhibition of RhoA/Rho kinase (ROCK) and nuclear factor-kappaB (NF-κB) pathways. This mechanism underlies its anti-proliferative and anti-inflammatory properties observed in various preclinical models.

Table 2: Comparative Pharmacodynamic Parameters of this compound

SpeciesModelEndpointEffective Dose/ConcentrationKey Findings
Human Benign Prostatic HyperplasiaProstate Volume Reduction75 - 150 µ g/day (oral)Significantly reduced prostate volume compared to placebo.
Rat Bladder FunctionDelayed Carbachol-Induced Contraction30 µg/kg/day (oral) for 2 weeksDelayed bladder contraction without altering maximal responsiveness.
Mouse EndometriosisReduction in Lesion Weight30 - 300 µg/kg (oral)Dose-dependent reduction in endometriotic lesion weight, with up to 70-73% reduction.
Mouse High-Fat Diet-Induced ObesityPrevention of Weight Gain15 µg/kg (i.p.) twice a week for 16 weeksPrevented body weight gain by approximately 15%.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Endometriosis Induction in Mice

Endometriosis is induced in adult female Balb/c mice through the syngeneic transplantation of uterine tissue.

  • Donor Preparation: A donor mouse is euthanized, and the uterine horns are excised and placed in sterile saline.

  • Tissue Preparation: The uterine horns are opened longitudinally and minced into small fragments.

  • Recipient Preparation: The recipient mouse is anesthetized, and a small midline incision is made in the abdomen.

  • Implantation: The uterine fragments are sutured to the peritoneal wall.

  • Closure: The abdominal wall and skin are sutured.

  • Treatment: this compound is administered orally, dissolved in a vehicle such as miglyol, at the specified doses.

Benign Prostatic Hyperplasia Induction in Rats

BPH is typically induced in male rats through hormonal manipulation.

  • Animal Model: Male Sprague-Dawley or Wistar rats are often used.

  • Hormone Administration: Testosterone propionate is administered subcutaneously, often daily for several weeks, to induce prostatic growth.

  • Assessment: The development of BPH is assessed by measuring prostate weight and through histological examination of the prostate tissue.

  • Treatment: this compound is administered, typically orally, at the specified doses.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by binding to the Vitamin D Receptor, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, regulating their transcription. This genomic action is central to its long-term effects.

Additionally, this compound has been shown to have non-genomic effects, including the inhibition of the RhoA/ROCK and NF-κB signaling pathways.

This compound's Inhibition of Pro-inflammatory and Proliferative Pathways

Elocalcitol_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound VDR VDR This compound->VDR Binds RhoA_active RhoA-GTP (Active) This compound->RhoA_active Inhibits NFkB_complex IκBα-NF-κB This compound->NFkB_complex Inhibits Degradation VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR Nucleus Nucleus VDR_RXR->Nucleus Translocation VDRE VDRE VDR_RXR->VDRE Binds to RhoA_inactive RhoA-GDP (Inactive) RhoA_inactive->RhoA_active Activation ROCK ROCK RhoA_active->ROCK Activates NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Transcription Gene Transcription (Anti-proliferative & Anti-inflammatory) VDRE->Gene_Transcription Regulates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes Induces Endometriosis_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Donor Donor Mouse (Uterine Tissue Harvest) Induction Surgical Induction of Endometriosis Donor->Induction Recipient Recipient Mouse Recipient->Induction Treatment_Group This compound Treatment (Oral Gavage) Induction->Treatment_Group Control_Group Vehicle Control (Oral Gavage) Induction->Control_Group Necropsy Necropsy and Lesion Collection Treatment_Group->Necropsy Control_Group->Necropsy Lesion_Weight Measure Lesion Weight Necropsy->Lesion_Weight Histo Histological Analysis Necropsy->Histo Comparison Compare Treatment vs. Control Groups Lesion_Weight->Comparison Histo->Comparison PD_Comparison_Logic cluster_preclinical Preclinical Models cluster_human Human Studies cluster_endpoints Pharmacodynamic Endpoints This compound This compound Mouse Mouse Model (Endometriosis, Obesity) This compound->Mouse Rat Rat Model (BPH, Bladder Function) This compound->Rat Human Clinical Trials (BPH) This compound->Human Mouse_Endpoint Lesion Weight Reduction, Decreased Body Weight Mouse->Mouse_Endpoint Rat_Endpoint Delayed Bladder Contraction, Prostate Growth Inhibition Rat->Rat_Endpoint Human_Endpoint Prostate Volume Reduction Human->Human_Endpoint Mouse_Endpoint->Human_Endpoint Translational Relevance Rat_Endpoint->Human_Endpoint Translational Relevance

References

Elocalcitol's Safety Profile: A Comparative Analysis with Other Selective Vitamin D Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of Elocalcitol, a selective vitamin D receptor (VDR) modulator, with other notable VDR modulators, Paricalcitol and Eldecalcitol. While this compound's clinical development was discontinued, an examination of its preclinical safety data offers valuable insights for the ongoing development of safer and more effective VDR-targeted therapies.

Executive Summary

Selective vitamin D receptor (VDR) modulators aim to harness the therapeutic benefits of VDR activation while minimizing the dose-limiting toxicity of hypercalcemia, a common side effect of non-selective VDR activators like calcitriol. This guide benchmarks the preclinical safety of this compound against Paricalcitol and Eldecalcitol, focusing on key safety endpoints from toxicology studies. Preclinical data suggests that this compound was developed to have a favorable safety margin, particularly concerning calcemic effects. Paricalcitol has undergone extensive toxicological evaluation, establishing clear No-Observed-Adverse-Effect Levels (NOAELs). Eldecalcitol also demonstrates a degree of separation between its effects on bone and calcium metabolism. This comparative guide synthesizes available preclinical data to aid researchers in understanding the safety landscape of selective VDR modulators.

Comparative Preclinical Safety Data

The following tables summarize key quantitative data from preclinical toxicology studies of this compound, Paricalcitol, and Eldecalcitol. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, species, and administration routes.

Compound Species Duration Route of Administration Key Safety Findings No-Observed-Adverse-Effect Level (NOAEL)
This compound Rat2 weeksOralUpregulated L-type Ca2+ channel activity in the bladder.[1]30 µg/kg/day (Tolerated dose in a specific study)[1]
Paricalcitol Rat6 monthsIntravenousPrincipal effects are related to its calcemic activity, including extraskeletal calcification and renal pathology at higher doses.[2]0.1 µg/kg/dose[3]
Dog1 yearIntravenousDogs are particularly sensitive to the hypercalcemic effects of Vitamin D analogs.[3]0.02 µg/kg/dose
Eldecalcitol Rat14 daysOralApproximately five times more potent than calcitriol in increasing serum calcium. Did not affect PTH mRNA synthesis at normocalcemic doses.Not explicitly defined in the reviewed literature.
Cynomolgus Monkey6 monthsOralSuppressed bone turnover markers.Not explicitly defined in the reviewed literature.

Table 1: Summary of Preclinical Repeated-Dose Toxicology Studies

Experimental Protocols

Detailed experimental protocols for key safety assessment experiments are crucial for the interpretation of toxicological data. Below are generalized methodologies for critical preclinical safety studies based on publicly available information and standard practices.

Repeated-Dose Toxicity Studies

Objective: To evaluate the potential adverse effects of a test compound following repeated administration over a defined period.

Methodology:

  • Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

  • Dose Administration: The test compound is administered daily for a specified duration (e.g., 28 days, 6 months, 1 year) via a clinically relevant route (e.g., oral gavage, intravenous injection).

  • Dose Groups: Multiple dose groups are used, including a control group (vehicle only) and at least three escalating dose levels of the test compound, to determine a dose-response relationship.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry (including serum calcium and phosphorus), and urinalysis.

  • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded.

  • Histopathology: A comprehensive list of tissues is collected and preserved in 10% neutral buffered formalin for microscopic examination. Tissues are processed, embedded in paraffin, sectioned, and stained (commonly with Hematoxylin and Eosin) for pathological evaluation.

Serum Calcium Measurement

Objective: To quantify the level of calcium in the blood, a primary indicator of hypercalcemic toxicity for VDR modulators.

Methodology:

  • Sample Collection: Blood is collected from animals at specified time points, often following an overnight fast. Serum is separated by centrifugation.

  • Analysis: Serum calcium levels are typically measured using automated clinical chemistry analyzers. Common methods include colorimetric assays (e.g., o-cresolphthalein complexone method) or atomic absorption spectrometry.

  • Data Interpretation: Measured calcium levels are compared between treatment groups and the control group. Statistically significant increases in serum calcium are indicative of a hypercalcemic effect.

Histopathological Examination

Objective: To microscopically evaluate tissues for evidence of compound-related pathological changes.

Methodology:

  • Tissue Fixation: Tissues collected during necropsy are immediately placed in a fixative, most commonly 10% neutral buffered formalin, to preserve their structure.

  • Tissue Processing: Fixed tissues are dehydrated through a series of graded alcohols, cleared with an agent like xylene, and infiltrated with molten paraffin wax.

  • Embedding and Sectioning: The paraffin-infiltrated tissue is embedded in a block of paraffin, which is then thinly sectioned using a microtome.

  • Staining: The tissue sections are mounted on microscope slides and stained to visualize different cellular components. Hematoxylin and Eosin (H&E) is the standard stain for routine histopathology.

  • Microscopic Evaluation: A qualified pathologist examines the stained tissue sections under a microscope to identify and characterize any pathological findings, such as inflammation, necrosis, or cellular changes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the safety assessment of VDR modulators.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_Modulator VDR Modulator (e.g., this compound) VDR VDR VDR_Modulator->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Fig. 1: Simplified VDR Signaling Pathway.

Preclinical_Toxicity_Workflow Dose_Selection Dose Range Finding Studies Repeated_Dose_Study Repeated-Dose Toxicity Study (e.g., 28-day, 6-month) Dose_Selection->Repeated_Dose_Study In_life_Observations In-life Observations (Clinical Signs, Body Weight) Repeated_Dose_Study->In_life_Observations Clinical_Pathology Clinical Pathology (Hematology, Serum Chemistry) Repeated_Dose_Study->Clinical_Pathology Terminal_Procedures Terminal Procedures (Necropsy, Organ Weights) Repeated_Dose_Study->Terminal_Procedures NOAEL_Determination NOAEL Determination In_life_Observations->NOAEL_Determination Clinical_Pathology->NOAEL_Determination Histopathology Histopathology (Microscopic Examination) Terminal_Procedures->Histopathology Histopathology->NOAEL_Determination

Fig. 2: Preclinical Toxicity Study Workflow.

Calcium_Homeostasis_Assessment VDR_Modulator VDR Modulator Administration Intestinal_Absorption Intestinal Ca2+ Absorption VDR_Modulator->Intestinal_Absorption Increases Bone_Resorption Bone Ca2+ Resorption VDR_Modulator->Bone_Resorption Increases Renal_Reabsorption Renal Ca2+ Reabsorption VDR_Modulator->Renal_Reabsorption Increases Serum_Calcium Serum Calcium Levels Intestinal_Absorption->Serum_Calcium Contribute to Bone_Resorption->Serum_Calcium Contribute to Renal_Reabsorption->Serum_Calcium Contribute to Hypercalcemia Hypercalcemia (Adverse Effect) Serum_Calcium->Hypercalcemia Leads to

Fig. 3: VDR Modulator Effect on Calcium Homeostasis.

Conclusion

This comparative guide highlights the preclinical safety profiles of this compound, Paricalcitol, and Eldecalcitol. The available data indicates that while all three are potent VDR modulators, they exhibit different safety profiles, particularly concerning their calcemic effects. Paricalcitol's safety has been extensively characterized, with established NOAELs in multiple species. Eldecalcitol shows a separation of its effects on bone and calcium metabolism, though it can induce hypercalciuria. This compound was designed to be a non-hypercalcemic agent, a feature supported by some preclinical evidence. The termination of this compound's development means that a complete, direct comparison of its safety profile with approved drugs like Paricalcitol and Eldecalcitol is challenging. However, the information gathered underscores the critical importance of thorough preclinical toxicology studies in the development of selective VDR modulators and provides a valuable resource for researchers in this field. Future development of VDR modulators should continue to prioritize a wide therapeutic window, minimizing the risk of hypercalcemia while maximizing therapeutic efficacy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elocalcitol
Reactant of Route 2
Reactant of Route 2
Elocalcitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.